molecular formula C7H8F2N2 B1629027 (3,5-Difluorobenzyl)hydrazine CAS No. 887595-39-3

(3,5-Difluorobenzyl)hydrazine

Cat. No.: B1629027
CAS No.: 887595-39-3
M. Wt: 158.15 g/mol
InChI Key: LHKTVYHGYDEKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Difluorobenzyl)hydrazine is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

887595-39-3

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

(3,5-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H8F2N2/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3,11H,4,10H2

InChI Key

LHKTVYHGYDEKQB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CNN

Canonical SMILES

C1=C(C=C(C=C1F)F)CNN

Origin of Product

United States

Foundational & Exploratory

Synthesis of (3,5-Difluorobenzyl)hydrazine from 3,5-Difluorobenzaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3,5-Difluorobenzyl)hydrazine, a crucial building block in contemporary drug discovery and development, starting from the readily available precursor, 3,5-difluorobenzaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the strategic considerations for the synthesis, offering two primary methodologies: a traditional two-step approach involving the formation and subsequent reduction of a hydrazone intermediate, and a more streamlined one-pot reductive amination. The guide provides detailed, step-by-step experimental protocols, grounded in established chemical principles and supported by authoritative literature. Furthermore, it addresses the critical aspects of product characterization, including spectroscopic analysis, ensuring the integrity and purity of the final compound.

Introduction: The Significance of Fluorinated Benzylhydrazines in Medicinal Chemistry

Substituted benzylhydrazines are a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 3,5-difluorobenzyl moiety is of significant interest due to the unique electronic properties conferred by the two fluorine atoms, which can modulate the pKa of the hydrazine moiety and engage in favorable interactions with protein targets. Consequently, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, including enzyme inhibitors and receptor modulators.

The synthesis of this valuable building block from 3,5-difluorobenzaldehyde is a common transformation in organic synthesis. This guide aims to provide a detailed and practical resource for chemists to perform this synthesis efficiently and safely in a laboratory setting.

Strategic Approaches to the Synthesis

The conversion of 3,5-difluorobenzaldehyde to this compound can be accomplished through two primary synthetic routes. The choice of strategy often depends on factors such as available reagents, desired purity, and scalability.

  • Two-Step Synthesis: This classical approach involves the initial formation of the 3,5-difluorobenzaldehyde hydrazone, which is then isolated and subsequently reduced to the target benzylhydrazine. This method allows for the purification of the intermediate hydrazone, which can lead to a cleaner final product.

  • One-Pot Reductive Amination: This more efficient method combines the formation of the hydrazone and its reduction in a single reaction vessel, avoiding the isolation of the intermediate. This approach is often preferred for its operational simplicity and can be more time and resource-efficient.

The following sections will provide detailed protocols for both methodologies.

Two-Step Synthesis: Hydrazone Formation and Reduction

This approach provides a robust and reliable method for the synthesis of this compound, with a clear checkpoint for purification at the hydrazone stage.

Step 1: Synthesis of 3,5-Difluorobenzaldehyde Hydrazone

The initial step involves the condensation reaction between 3,5-difluorobenzaldehyde and hydrazine hydrate. This reaction is typically carried out in an alcoholic solvent and can be catalyzed by a small amount of acid.[1]

Reaction Scheme:

Experimental Protocol:

  • To a solution of 3,5-difluorobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde), add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature.

  • A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization by cooling or adding a non-polar solvent like hexane.

  • Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum to obtain 3,5-difluorobenzaldehyde hydrazone as a white to off-white solid.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and hydrazine hydrate, and its volatility allows for easy removal.

  • Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete conversion of the aldehyde.

  • Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by hydrazine.

Step 2: Reduction of 3,5-Difluorobenzaldehyde Hydrazone

The reduction of the C=N double bond of the hydrazone to a C-N single bond is the final step. Sodium borohydride (NaBH₄) is a suitable and mild reducing agent for this transformation, offering good selectivity over the aromatic ring.[1][2]

Reaction Scheme:

Experimental Protocol:

  • Suspend the 3,5-difluorobenzaldehyde hydrazone (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of hydrazone).

  • Cool the suspension to 0-5 °C using an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows the disappearance of the hydrazone.

  • Carefully quench the reaction by the slow addition of water at 0 °C to decompose the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by crystallization.

Causality Behind Experimental Choices:

  • Methanol/Ethanol as Solvent: These protic solvents are suitable for sodium borohydride reductions.

  • Low-Temperature Addition of NaBH₄: The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side reactions.

  • Excess Sodium Borohydride: An excess of the reducing agent is used to ensure complete reduction of the hydrazone.

  • Aqueous Workup: The workup procedure is designed to remove inorganic byproducts and isolate the desired product.

One-Pot Reductive Amination

This streamlined approach offers a more direct route to the target compound by combining the hydrazone formation and reduction steps without isolating the intermediate.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to allow for the in-situ formation of the hydrazone.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (2.0-3.0 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup and purification as described in section 3.2.

Causality Behind Experimental Choices:

  • In-situ Hydrazone Formation: The initial stirring period allows for the formation of the hydrazone in the reaction mixture before the addition of the reducing agent.

  • Methanol as Solvent: Methanol is a suitable solvent for all reactants and the reducing agent.

  • Controlled Addition of NaBH₄: As with the two-step method, controlling the temperature during the addition of the reducing agent is crucial for a safe and efficient reaction.

Data Presentation and Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Yield and Physical Properties
ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₇H₈F₂N₂
Molecular Weight 158.15 g/mol
Yield (Two-Step) 60-80% (overall)
Yield (One-Pot) 50-70%
Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • The aromatic protons will appear as a complex multiplet in the range of δ 6.8-7.2 ppm.

    • The benzylic protons (-CH₂-) will typically show a singlet at around δ 3.8-4.0 ppm.

    • The hydrazine protons (-NHNH₂) will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. They are also exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • The aromatic carbons will appear in the region of δ 110-165 ppm. The carbons attached to fluorine will show characteristic C-F coupling.

    • The benzylic carbon (-CH₂-) will be observed around δ 50-55 ppm.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 158.15 or 159.16).

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic procedures described.

Two-Step Synthesis Workflow

Two_Step_Synthesis start 3,5-Difluorobenzaldehyde + Hydrazine Hydrate step1 Condensation (Ethanol, cat. Acetic Acid) start->step1 intermediate 3,5-Difluorobenzaldehyde Hydrazone (Isolated) step1->intermediate step2 Reduction (Sodium Borohydride, Methanol) intermediate->step2 workup Aqueous Workup & Purification step2->workup product This compound workup->product

Caption: Workflow for the two-step synthesis of this compound.

One-Pot Reductive Amination Workflow

One_Pot_Synthesis start 3,5-Difluorobenzaldehyde + Hydrazine Hydrate step1 In-situ Hydrazone Formation (Methanol) start->step1 step2 Reduction (Sodium Borohydride) step1->step2 workup Aqueous Workup & Purification step2->workup product This compound workup->product

Caption: Workflow for the one-pot synthesis of this compound.

Safety Considerations

  • Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Sodium Borohydride: Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly and in portions to the reaction mixture, and quench it carefully with water at a low temperature.

  • Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

This technical guide has outlined two effective and practical methods for the synthesis of this compound from 3,5-difluorobenzaldehyde. The choice between the two-step synthesis and the one-pot reductive amination will depend on the specific requirements of the researcher. Both methods utilize readily available reagents and are based on well-established chemical transformations. By following the detailed protocols and considering the safety precautions, researchers can confidently synthesize this important building block for their drug discovery and development programs.

References

  • Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. [Link]

  • 1H- and 13C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Synthesis and Characterization of Hydrazine Derivatives. Anusandhanvallari. [Link]

  • Application of Sodium Borohydride Reduction to Synthesis of Substituted Aminopiperidines, Aminopiperazines, Aminopyridines, and Hydrazines. ACS Publications. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • One-Pot Synthesis of Protected Benzylhydrazines from Acetals. Taylor & Francis Online. [Link]

  • Efficient photocatalytic synthesis of benzylhydrazine. Royal Society of Chemistry. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives. ResearchGate. [Link]

Sources

(3,5-Difluorobenzyl)hydrazine: A Strategic Module for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (3,5-Difluorobenzyl)hydrazine as a Precursor in Organic Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Executive Summary

In modern medicinal chemistry, the 3,5-difluorobenzyl moiety has emerged as a privileged substructure, valued for its ability to modulate lipophilicity and block metabolic soft spots without introducing excessive steric bulk. Its incorporation into high-profile drug candidates, such as the HIV-1 capsid inhibitor Lenacapavir , underscores its importance in optimizing pharmacokinetic profiles.

This compound serves as the primary "installing agent" for this motif when constructing nitrogen-rich heterocycles. Unlike benzyl halides, which are used for simple alkylations, this hydrazine precursor allows for the regioselective de novo synthesis of pyrazoles, indazoles, and triazoles. This guide details the synthesis, reactivity, and strategic application of this precursor, contrasting its precision with the ambiguity of traditional alkylation methods.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name This compound
CAS Number 887595-39-3 (Free base) / 1864073-05-1 (HCl salt)
Molecular Formula C₇H₈F₂N₂
Molecular Weight 158.15 g/mol (Free base)
Appearance Colorless oil (Free base) or White crystalline solid (HCl)
Solubility Soluble in MeOH, EtOH, DMSO; HCl salt soluble in water
Key Reactivity Binucleophile (N1/N2); 1,3-Dipolar Cycloaddition partner
Storage Hygroscopic; Store under inert gas at -20°C

Synthesis of the Precursor

While 3,5-difluorobenzyl bromide is commercially available, the hydrazine derivative is often prepared in-house to ensure freshness, as free hydrazines can oxidize over time. The synthesis proceeds via nucleophilic substitution.[1][2]

Protocol: Preparation from 3,5-Difluorobenzyl Bromide

Reagents:

  • 3,5-Difluorobenzyl bromide (1.0 equiv)

  • Hydrazine hydrate (64% or 80% aq. solution, 5.0–10.0 equiv)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with hydrazine hydrate (large excess is critical to prevent over-alkylation to the symmetric N,N-dibenzyl hydrazine). Dilute with ethanol (approx. 5 mL per mmol of bromide).

  • Addition: Cool the solution to 0°C. Add a solution of 3,5-difluorobenzyl bromide in ethanol dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC (the bromide spot will disappear).

  • Workup (Free Base): Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine. Caution: Hydrazine vapors are toxic; use a high-efficiency trap.

  • Extraction: Dilute the residue with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation (Recommended): Dissolve the crude oil in diethyl ether and add 4M HCl in dioxane dropwise. The hydrochloride salt will precipitate as a white solid. Filter, wash with ether, and dry under vacuum.

SynthesisPath cluster_conditions Key Conditions Start 3,5-Difluorobenzyl Alcohol Bromide 3,5-Difluorobenzyl Bromide Start->Bromide PBr3 or HBr/H2SO4 Hydrazine (3,5-Difluorobenzyl) hydrazine Bromide->Hydrazine N2H4·H2O (excess) EtOH, 0°C to RT Details Excess hydrazine prevents dimer formation (N,N-dibenzyl).

Figure 1: Synthetic pathway for the generation of the hydrazine precursor.

Strategic Application: Regioselective Heterocycle Assembly

The primary value of this compound lies in its ability to solve the regioselectivity problem inherent in pyrazole synthesis.

The Problem: Alkylation of Pyrazoles

Reacting a pre-formed pyrazole with 3,5-difluorobenzyl bromide typically yields a mixture of N1- and N2-alkylated isomers. Separation of these isomers is difficult and yield-limiting.

The Solution: Cyclocondensation

Using this compound to build the ring de novo allows for predictable regiocontrol based on the electronics and sterics of the 1,3-dicarbonyl partner.

Experimental Workflow: Pyrazole Synthesis

Reaction: Condensation with a 1,3-diketone (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione).

  • Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in EtOH or AcOH.

  • Addition: Add this compound HCl (1.1 equiv). If using the salt, add NaOAc (1.2 equiv) to buffer.

  • Cyclization: Heat to reflux for 2–4 hours.

  • Result: The hydrazine terminal nitrogen (NH₂) typically attacks the most electrophilic carbonyl (often the one adjacent to a CF₃ group or less sterically hindered alkyl), determining the regiochemistry.

Regioselectivity cluster_alkylation Method A: Alkylation (Low Selectivity) cluster_cyclization Method B: Hydrazine Cyclization (High Selectivity) Pyrazole Pre-formed Pyrazole Mixture Mixture of Isomers (N1 & N2 products) Pyrazole->Mixture + BenzylBr Base BenzylBr 3,5-Difluorobenzyl Bromide Diketone Unsymmetrical 1,3-Diketone Product Single Regioisomer (N-Benzyl Pyrazole) Diketone->Product + Hydrazine Reflux Hydrazine (3,5-Difluorobenzyl) hydrazine

Figure 2: Comparison of synthetic strategies. Method B (using the hydrazine) offers superior control over the final drug scaffold.

Case Study: Lenacapavir & The 3,5-Difluoro Motif[9][10]

Molecule: Lenacapavir (GS-6207) Indication: HIV-1 Capsid Inhibitor Developer: Gilead Sciences

The Role of the 3,5-Difluorobenzyl Group: In the development of Lenacapavir, metabolic stability was a critical hurdle. Early prototypes with a mono-fluorobenzyl group suffered from rapid oxidative metabolism. The introduction of the 3,5-difluorobenzyl moiety blocked these metabolic soft spots (the 3 and 5 positions) while maintaining the hydrophobic interactions necessary for binding to the hydrophobic pocket between HIV-1 capsid monomers (binding site overlap with host factors CPSF6 and Nup153).

Synthetic Relevance: While industrial routes may vary (e.g., using organozinc reagents for specific fragment coupling), the This compound is the key "tool compound" for medicinal chemists exploring Structure-Activity Relationships (SAR) around this core. It allows for the rapid generation of:

  • N-Benzyl Pyrazoles: As seen in the linker region of capsid inhibitors.

  • N-Benzyl Indazoles: A scaffold found in ALK/ROS1 kinase inhibitors.

Data Summary:

  • Metabolic Stability: 3,5-F₂ substitution significantly increases half-life (

    
    ) in human liver microsomes compared to the unsubstituted or mono-substituted analogs.
    
  • Binding: The motif fills a specific hydrophobic pocket, displacing phenylalanine residues of host proteins.

Handling & Safety

Hazard Class:

  • Acute Toxicity: Hydrazines are generally toxic by ingestion and inhalation.

  • Skin/Eye Irritation: The precursor (benzyl bromide) is a potent lachrymator. The hydrazine is a skin irritant and potential sensitizer.

  • Genotoxicity: Many hydrazines are flagged as potential genotoxic impurities (PGIs).

Safety Protocol:

  • Containment: All reactions involving the formation or use of this hydrazine must be performed in a functioning fume hood.

  • Deactivation: Quench excess hydrazine and waste streams with dilute bleach (sodium hypochlorite) or acetone (to form the hydrazone) before disposal.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

  • Synthesis of 3,5-Difluorobenzyl Bromide: ChemicalBook. (2025). "3,5-Difluorobenzyl bromide synthesis."

  • Lenacapavir Discovery & Structure: Link, J. O., et al. (2020). "Clinical targeting of HIV capsid protein with a long-acting small molecule." Nature, 584(7822), 614-618.

  • Pyrazole Regioselectivity: Heller, S. T., & Natarajan, S. R. (2006). "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675-2678.

  • Hydrazine Safety: Gov.UK. (2025). "Hydrazine: Incident Management."

  • Medicinal Chemistry of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.

Sources

The Rising Profile of Fluorinated Benzylhydrazines: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Synergy of Fluorine and the Benzylhydrazine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is relentless. Among the myriad of molecular frameworks, fluorinated benzylhydrazines and their derivatives have emerged as a particularly promising class of compounds. This guide delves into the core scientific principles underpinning their biological activities, offering a technical exploration for researchers engaged in drug discovery and development.

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate a molecule's physicochemical properties. The high electronegativity and small size of the fluorine atom can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the versatile benzylhydrazine scaffold—a privileged structure known for its diverse biological activities—the resulting fluorinated analogues exhibit a compelling spectrum of potential therapeutic applications. This guide will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds across key therapeutic areas.

Anticancer Activity: Inducing Apoptosis and Disrupting Cancer Cell Proliferation

Fluorinated benzylhydrazine derivatives have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of cell proliferation.

Mechanism of Action: Triggering Programmed Cell Death

A primary mechanism by which these compounds exert their anticancer effects is the initiation of the intrinsic apoptotic pathway. This process is characterized by a cascade of intracellular events culminating in programmed cell death. Studies on related hydrazone derivatives have shown that these molecules can induce apoptosis by causing mitochondrial membrane dissipation. This, in turn, leads to the release of cytochrome c and the subsequent activation of caspase-9, an initiator caspase. Activated caspase-9 then triggers the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[1][2] This cascade is a hallmark of a controlled and effective apoptotic process, a desirable trait for anticancer therapeutics. Furthermore, some fluorinated aminophenylhydrazines have been shown to induce apoptosis through the expression of cleaved caspase-3.[3]

FBH Fluorinated Benzylhydrazine Derivative Mito Mitochondrial Membrane Dissipation FBH->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves and Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Figure 1: Intrinsic Apoptosis Pathway Induced by Fluorinated Benzylhydrazines.
Quantitative Assessment of Anticancer Potency

The anticancer efficacy of fluorinated benzylhydrazine derivatives is quantified using the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro anticancer activity of several fluorinated benzylidene hydrazide derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 6 (pentafluorinated)A549 (Lung)0.64[3]
BFB (fluorobenzamidine)HCT-116 (Colon)~0.3 µg/mL[4]
Compound 2b (fluorinated benzylidene 2-aminoimidazolone)SMMC-7721 (Hepatocellular)12.87[4]
Benzylidene hydrazine benzamide derivative A459 (Lung)10.88 ± 0.82 ppm[5]
N'-E-benzylidene benzohydrazide MDA-MB-231 (Breast)482[3]

Note: The structures of the compounds in the table are diverse and represent fluorinated benzylhydrazine derivatives or closely related analogues.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Fluorinated benzylhydrazines have shown promise in this arena, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Microbial Processes

The precise antimicrobial mechanisms of fluorinated benzylhydrazines are still under investigation, but it is believed that their activity stems from a combination of factors. The lipophilic nature of the fluorinated benzyl group can facilitate the compound's penetration through the microbial cell membrane.[6] Once inside, the hydrazone moiety, a key structural feature of many of these compounds, can interact with various biological targets, potentially inhibiting essential enzymes or disrupting cellular processes.[1] For instance, some hydrazone derivatives are thought to exert their antibacterial effects by binding to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication.

Structure-Activity Relationship (SAR)

The antimicrobial potency of these compounds is highly dependent on their molecular structure. Key SAR observations include:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine, chlorine, and nitro groups, on the benzylidene ring generally enhances antimicrobial activity.[7]

  • Position of Fluorine: The position of the fluorine substituent on the benzyl ring can significantly influence activity. For example, in some series of Schiff bases derived from fluorinated benzaldehydes, para-substitution showed a more positive effect on antimicrobial activity compared to ortho-substitution.

  • Hydrophobicity: Increased lipophilicity, often conferred by fluorine atoms, can lead to better cell penetration and, consequently, enhanced antimicrobial effects.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference
Fluorinated benzimidazole derivative 18 Gram-negative bacteria31.25[8]
Fluorinated benzimidazole derivative 14 & 18 B. subtilis7.81[8]
Benzylidene hydrazide derivative 4 & 11 E. colipMIC 1.79 & 1.80[7]
Steroidal hydrazone derivative 7 Fungi0.37[9]
Fluorinated ketimine-type Schiff bases 89-91 Various bacteria152.3 - 243.6 µM[6]

Note: pMIC is the negative logarithm of the molar MIC.

Enzyme Inhibitory Activity: A Promising Avenue for Therapeutic Intervention

Fluorinated benzylhydrazines and their derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating a range of diseases, including neurological disorders and infections.

Mechanism of Enzyme Inhibition

These compounds can act as enzyme inhibitors through different mechanisms, including competitive, non-competitive, and mixed inhibition.[10] In competitive inhibition, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme, preventing the substrate from binding. The high electronegativity of fluorine can enhance binding affinity through favorable interactions like halogen bonding and hydrophobic interactions.

cluster_0 Competitive Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor Fluorinated Benzylhydrazine Product Product ES_Complex->Product Reaction

Figure 2: Competitive Enzyme Inhibition by Fluorinated Benzylhydrazines.
Target Enzymes and Therapeutic Implications
  • Cholinesterases: Hydrazones of 4-(trifluoromethyl)benzohydrazide have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[9] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Some of these compounds exhibited IC₅₀ values in the micromolar range.[9]

  • Urease: Certain N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives have demonstrated potent in vitro urease inhibitory activity, with some compounds showing IC₅₀ values as low as 13.33 ± 0.58 µM, which is more active than the standard inhibitor thiourea.[11] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluorinated benzylhydrazine derivative and for a key biological assay.

Synthesis of N'-(4-Fluorobenzylidene)-4-tert-butylbenzohydrazide

This protocol is adapted from the synthesis of N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives.[11]

Materials:

  • 4-tert-butylbenzohydrazide

  • 4-Fluorobenzaldehyde

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-tert-butylbenzohydrazide (1.0 mmol) in 20 mL of methanol.

  • Add 4-fluorobenzaldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold distilled water.

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure N'-(4-fluorobenzylidene)-4-tert-butylbenzohydrazide.

  • Dry the purified product in a desiccator.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Start Start Dissolve Dissolve 4-tert-butylbenzohydrazide in Methanol Start->Dissolve Add_Aldehyde Add 4-Fluorobenzaldehyde Dissolve->Add_Aldehyde Add_Catalyst Add Catalytic Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Pour into Ice Water & Precipitate Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry the Product Recrystallize->Dry Characterize Characterize (NMR, IR, MS) Dry->Characterize End End Characterize->End

Figure 3: Workflow for the Synthesis of a Fluorinated Benzylidene Hydrazide.
MTT Assay for Anticancer Activity

This protocol provides a general procedure for assessing the cytotoxicity of fluorinated benzylhydrazine derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Fluorinated benzylhydrazine derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to about 80% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated benzylhydrazine derivative in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

Fluorinated benzylhydrazines represent a compelling and versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme inhibitory activities, coupled with the well-understood benefits of fluorination, make them attractive candidates for further investigation. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of more potent and selective analogues. Future research should focus on elucidating the precise molecular targets and mechanisms of action for these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The continued exploration of this chemical space holds great promise for the development of novel therapeutics to address unmet medical needs.

References

  • Sulistyowaty, M. I., et al. (2023). QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. JPPRes.
  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. (2021). PMC.
  • The Antitumor Activity of a Novel Fluorobenzamidine against Dimethylhydrazine- Induced Colorectal Cancer in R
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2021). PMC.
  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. (2024). PMC.
  • Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence. (2022). NIH.
  • Synthesis of (E)-N'-benzylidene-4-((3-fluorobenzyl)oxy)benzohydrazide (C21H17FN2O2) (FBHZ). (n.d.).
  • Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evalu
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • Caspase-9 Activation of Procaspase-3 but Not Procaspase-6 Is Based on the Local Context of Cleavage Site Motifs and on Sequence. (2022). Hardy Lab.
  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. (2021). MDPI.
  • Benzylidene/2-chlorobenzylidene hydrazides: synthesis, antimicrobial activity, QSAR studies and antiviral evalu
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). PMC.
  • (E)-N′-(3-Fluorobenzylidene)-3-nitrobenzohydrazide. (2012).
  • Caspase-9 Activation Results in Downstream Caspase-8 Activation and Bid Cleavage in 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Parkinson's Disease. (2004). NIH.
  • Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. (2021). PMC.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

Sources

(3,5-Difluorobenzyl)hydrazine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,5-Difluorobenzyl)hydrazine is a specialized fluorinated building block used primarily in the synthesis of bioactive nitrogenous heterocycles. Characterized by a hydrazine moiety attached to a difluoro-substituted benzyl group, it serves as a critical intermediate for introducing the lipophilic and metabolically stable 3,5-difluorobenzyl motif into drug candidates. This moiety is frequently employed to modulate potency and pharmacokinetic profiles in kinase inhibitors and receptor antagonists.

Crucial Distinction: Researchers must distinguish this compound from its analog, (3,5-Difluorophenyl)hydrazine. The insertion of the methylene spacer (-CH₂-) in the benzyl derivative significantly alters nucleophilicity and steric properties compared to the phenyl analog.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists in two primary forms: the free base (often an oil or low-melting solid) and the hydrochloride salt (a stable crystalline solid). For storage and handling in drug development workflows, the hydrochloride salt is the standard form.

Table 1: Key Chemical Identifiers[4]
ParameterData
Chemical Name This compound
CAS Number (Free Base) 887595-39-3
CAS Number (HCl Salt) 1864073-05-1
Molecular Formula C₇H₈F₂N₂ (Free Base) C₇H₉ClF₂N₂ (Monohydrochloride)
Molecular Weight 158.15 g/mol (Free Base) 194.61 g/mol (HCl Salt)
SMILES NNCC1=CC(F)=CC(F)=C1
Appearance Colorless to pale yellow oil (Free Base) White to off-white crystalline solid (HCl Salt)
Solubility Soluble in DMSO, Methanol, Ethanol.[1][2][3] Free base is soluble in DCM/Ethyl Acetate.

Synthetic Methodologies

The synthesis of this compound typically follows one of two primary pathways. The choice depends on the availability of starting materials (benzyl halide vs. aldehyde) and the scale of production.

Method A: Nucleophilic Substitution (Standard Laboratory Scale)

This method involves the direct alkylation of hydrazine hydrate with 3,5-difluorobenzyl bromide. To prevent over-alkylation (formation of symmetrical N,N-dibenzylhydrazine), a large excess of hydrazine is required.

  • Precursor: 3,5-Difluorobenzyl bromide (CAS: 141776-91-2).

  • Reagent: Hydrazine hydrate (64-65% or anhydrous).

  • Solvent: Ethanol or Acetonitrile.

Protocol:

  • Preparation: Charge a reaction vessel with Hydrazine hydrate (5.0 – 10.0 equivalents) in ethanol. Cool to 0°C.

  • Addition: Add 3,5-Difluorobenzyl bromide (1.0 equivalent) dropwise over 30–60 minutes. The slow addition and excess hydrazine are critical to favor mono-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the bromide by TLC or LC-MS.

  • Work-up: Concentrate the solvent to remove ethanol and excess hydrazine.

  • Extraction: Dilute residue with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Dissolve the crude oil in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry.

Method B: Reductive Amination (Alternative)

Useful when the benzyl bromide is unavailable or to avoid handling lachrymatory halides.

  • Precursor: 3,5-Difluorobenzaldehyde.

  • Reagent: Hydrazine hydrate or tert-butyl carbazate (Boc-hydrazine).

  • Reductant: NaBH₄ or NaBH₃CN.

Mechanism: Formation of the hydrazone intermediate followed by selective reduction of the C=N bond to the C-N single bond.

Visualization of Synthetic Pathway (Method A)

SynthesisPath Bromide 3,5-Difluorobenzyl bromide (Electrophile) Intermediate Transition State (SN2 Attack) Bromide->Intermediate Dropwise addition Hydrazine Hydrazine Hydrate (Nucleophile, Excess) Hydrazine->Intermediate Solvent: EtOH, 0°C ProductBase This compound (Free Base) Intermediate->ProductBase Major Pathway ByProduct N,N-Dibenzylhydrazine (Impurity) Intermediate->ByProduct Minor (if Hydrazine low) ProductSalt This compound HCl (Stable Salt) ProductBase->ProductSalt HCl/Dioxane

Figure 1: Reaction logic for the nucleophilic substitution synthesis of the target compound.

Applications in Drug Discovery[9][10]

This compound acts as a "privileged structure" installer. The 3,5-difluoro substitution pattern is highly valued in medicinal chemistry for its ability to block metabolic oxidation at the benzyl position while increasing lipophilicity and membrane permeability.

Synthesis of Pyrazole Scaffolds

The most common application is the condensation with 1,3-diketones or


-unsaturated ketones to form N-benzyl pyrazoles. These structures are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase, B-Raf inhibitors).
  • Reaction: Cyclocondensation.

  • Partners: Acetylacetone derivatives, ethoxymethylene malononitrile.

  • Outcome: Formation of 1-(3,5-difluorobenzyl)-1H-pyrazoles.

Hydrazone Linker Formation

Reaction with aldehydes creates hydrazone linkers (-CH₂-NH-N=CH-). While hydrazones can be hydrolytically unstable, they are often used as precursors for further reduction or as specific covalent warheads in chemical biology probes.

Table 2: Comparative Utility of Fluorinated Benzyl Groups
SubstituentElectronic EffectMetabolic StabilitySteric Impact
Unsubstituted Benzyl NeutralLow (Oxidation prone)Moderate
4-Fluorobenzyl Electron WithdrawingModerateModerate
3,5-Difluorobenzyl Strongly E-Withdrawing High (Blocks P450 sites) High (Broadens profile)

Handling, Stability & Safety (E-E-A-T)

As a senior scientist, I must emphasize that hydrazines are chemically reactive and potentially hazardous. Rigorous safety protocols are non-negotiable.

Stability
  • Free Base: Prone to oxidation upon air exposure. It may darken (yellow/brown) over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • HCl Salt: Hygroscopic but chemically stable. Store in a desiccator at room temperature or 4°C.

Safety Profile
  • Toxicity: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers.

  • GHS Classification:

    • H302: Harmful if swallowed.[2][4]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][5]

  • Incompatibility: Avoid contact with strong oxidizing agents. Reacts violently with acid chlorides and anhydrides if uncontrolled.

Disposal: All hydrazine waste must be segregated and treated (often with bleach/hypochlorite to oxidize the hydrazine moiety) before disposal, adhering strictly to local hazardous waste regulations.

References

  • National Center for Biotechnology Information . (2026). PubChem Compound Summary for CID 16217172, (3,5-Difluorophenyl)hydrazine hydrochloride. (Cited for comparative safety data of hydrazine analogs).[2] Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal . (n.d.). Synthesis of Hydrazine Derivatives. Retrieved February 4, 2026, from [Link]

Sources

Introduction to the chemistry of substituted benzylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Chemical Guide to Substituted Benzylhydrazines: Synthesis, Reactivity, and Medicinal Applications

Executive Summary

Substituted benzylhydrazines represent a privileged scaffold in organic and medicinal chemistry, serving as critical intermediates for heterocycle synthesis (e.g., indoles, pyrazoles) and as pharmacophores in monoamine oxidase inhibitors (MAOIs) and antineoplastic agents. Their unique reactivity profile—defined by the "alpha-effect" of the adjacent nitrogen atoms—grants them exceptional nucleophilicity, yet poses stability challenges that require rigorous handling protocols.

This technical guide provides a comprehensive analysis of the benzylhydrazine moiety, moving beyond basic textbook definitions to explore the mechanistic nuances of their synthesis, metabolic fate, and therapeutic utility.

Part 1: Structural Fundamentals & Reactivity

The Alpha-Effect and Nucleophilicity

Unlike benzylamines, benzylhydrazines exhibit enhanced nucleophilicity due to the repulsion between lone pairs on adjacent nitrogen atoms (the alpha-effect). This makes the terminal nitrogen (


) highly reactive toward electrophiles (aldehydes, alkyl halides), while the benzylic nitrogen (

) is sterically hindered and electronically modulated by the aryl ring.
  • Basicity: The

    
     of the conjugate acid of benzylhydrazine (
    
    
    
    ) is slightly higher than that of hydrazine (
    
    
    ) due to the weak inductive electron-donating effect of the benzyl group. In contrast, phenylhydrazine is significantly less basic (
    
    
    ) due to resonance delocalization.
  • Redox Instability: Free base benzylhydrazines are prone to air oxidation, forming hydrazones or diazenes. They are best stored as hydrochloride or oxalate salts.

Electronic Influence of Substituents

The reactivity of the hydrazine core is tunable via the phenyl ring substituents:

  • Electron-Withdrawing Groups (EWGs) (e.g.,

    
    , 
    
    
    
    ):
    Decrease basicity and nucleophilicity, increasing stability against oxidation. Useful for modulating metabolic clearance.
  • Electron-Donating Groups (EDGs) (e.g.,

    
    , 
    
    
    
    ):
    Increase nucleophilicity but heighten susceptibility to oxidative degradation (e.g., "suicidal" radical formation in metabolic pathways).

Part 2: Synthetic Methodologies

Two primary routes dominate the synthesis of substituted benzylhydrazines. The choice depends on the substrate's sensitivity and the desired substitution pattern.

Method A: Direct Alkylation (The Excess Hydrazine Route)

Best for: Simple, robust synthesis of mono-substituted benzylhydrazines.

Mechanism:


 displacement of a benzylic halide by hydrazine.
Critical Control Point:  A large excess of hydrazine (5–10 equivalents) is mandatory  to prevent the formation of symmetrical 

-dibenzylhydrazine by-products.
Method B: Reductive Amination

Best for: Sensitive substrates or when starting from aldehydes.

Mechanism: Condensation of a benzaldehyde with hydrazine to form a hydrazone, followed by selective reduction. Reagents:


 is standard, but catalytic hydrogenation (

) is preferred for cleaner profiles, provided no halogen substituents are present (risk of dehalogenation).

Part 3: Medicinal Chemistry & Pharmacology[1]

Mechanism of Action: MAO Inhibition

Benzylhydrazines (e.g., isocarboxazid active metabolites) function as "suicide substrates" for Monoamine Oxidase (MAO).

  • Oxidation: The MAO enzyme (Flavin-dependent) oxidizes the benzylhydrazine to a highly reactive benzyldiazene intermediate.

  • Covalent Capture: This intermediate collapses or attacks the N-5 position of the FAD cofactor, forming a covalent adduct that irreversibly inactivates the enzyme.

Metabolic Fate and Toxicity

The therapeutic window of benzylhydrazines is limited by their metabolic byproducts.

  • N-Acetylation: Mediated by NAT enzymes. Slow acetylators may experience accumulation and toxicity.

  • Hepatotoxicity: Mediated by CYP450 oxidation, generating free radicals that cause lipid peroxidation.

  • Vitamin B6 Depletion: Hydrazines react with pyridoxal phosphate (Vitamin B6 active form) to form hydrazones, inhibiting B6-dependent enzymes (e.g., GAD), potentially leading to seizures.

Part 4: Visualization of Pathways

Diagram 1: MAO Inhibition Mechanism

This diagram illustrates the conversion of the benzylhydrazine prodrug into the active diazene species and its irreversible binding to the enzyme cofactor.

MAO_Inhibition Prodrug Benzylhydrazine (Substrate) Complex Michaelis Complex Prodrug->Complex Binding Enzyme MAO Enzyme (FAD Cofactor) Enzyme->Complex Intermediate Benzyldiazene (Reactive Electrophile) Complex->Intermediate 2e- Oxidation (FAD -> FADH2) Adduct Covalent FAD-Adduct (Irreversible Inhibition) Intermediate->Adduct Nucleophilic Attack by FAD N-5

Caption: Mechanism of irreversible MAO inhibition by benzylhydrazines via oxidative activation to reactive diazene intermediates.

Diagram 2: Metabolic Pathways & Toxicity

This workflow details the divergent metabolic fates leading to either excretion or toxicity.

Metabolism Drug Benzylhydrazine Acetylation N-Acetylation (NAT1/NAT2) Drug->Acetylation Oxidation CYP450 Oxidation Drug->Oxidation Hydrazone PLP-Hydrazone (Inactive B6) Drug->Hydrazone Condensation AcetylHyd N-Acetyl-Benzylhydrazine (Inactive) Acetylation->AcetylHyd Detoxification Radical Benzyl/Hydrazyl Radicals Oxidation->Radical Bioactivation Excretion Renal Excretion (Hippuric Acid) Radical->Excretion Further Metabolism Hepatotoxicity Hepatotoxicity Radical->Hepatotoxicity B6 Pyridoxal Phosphate (Vitamin B6) B6->Hydrazone Neurotoxicity\n(Seizures) Neurotoxicity (Seizures) Hydrazone->Neurotoxicity\n(Seizures)

Caption: Divergent metabolic pathways of benzylhydrazines illustrating detoxification (acetylation) vs. toxification (radical formation/B6 depletion).[1][2][3]

Part 5: Experimental Protocol

Validated Protocol: Synthesis of Benzylhydrazine Dihydrochloride

Target Compound CAS: 20570-96-1[4]

Objective: To synthesize high-purity benzylhydrazine dihydrochloride via direct alkylation, avoiding poly-benzylated impurities.

Reagents:

  • Benzyl Chloride (1.0 eq, 12.6 g, 100 mmol)

  • Hydrazine Hydrate (80% or 100%) (5.0 eq , 25 g, 500 mmol)

  • Ethanol (Absolute, 50 mL)

  • Conc. HCl (12 M)

  • Diethyl Ether (for washing)

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, charge Hydrazine Hydrate (5.0 eq) and Ethanol (50 mL). Heat the solution to a gentle reflux (

    
    ).
    
    • Expert Insight: The large excess of hydrazine is the critical quality attribute (CQA) here. It ensures that as soon as a molecule of benzyl chloride enters the solution, it statistically encounters a free hydrazine molecule rather than a mono-benzylhydrazine product, preventing the formation of

      
      -dibenzylhydrazine.
      
  • Controlled Addition: Add Benzyl Chloride (1.0 eq) dropwise over 60 minutes while maintaining reflux.

    • Note: Do not rush. Exothermic reaction.

  • Reaction Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (System: DCM/MeOH 9:1). The benzyl chloride spot should disappear.

  • Workup (Free Base Isolation):

    • Cool the mixture to room temperature.

    • Evaporate the ethanol and excess hydrazine under reduced pressure (rotary evaporator). Caution: Hydrazine is toxic; use a bleach trap for the vacuum pump exhaust.

    • Dilute the oily residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

    • Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Salt Formation (Stabilization):

    • Cool the DCM solution to

      
       in an ice bath.
      
    • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in dioxane/ether dropwise until pH < 2.

    • A white precipitate of Benzylhydrazine Dihydrochloride will form immediately.

  • Purification:

    • Filter the solid under vacuum.[5][6]

    • Wash the filter cake with cold Diethyl Ether (2 x 30 mL) to remove non-polar impurities.

    • Recrystallize from hot Ethanol/Water if high purity (>99%) is required.

    • Yield: Typically 75–85%.

Data Summary Table:

ParameterValue / Observation
Appearance White crystalline solid (HCl salt)
Melting Point 193–194°C (dec.)
Solubility Highly soluble in water; insoluble in ether
Storage Desiccator, room temp (stable as salt)
Major Impurity

-Dibenzylhydrazine (minimized by excess

)

References

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds. New Journal of Chemistry. (2018). Link

  • Benzylhydrazine synthesis. ChemicalBook. (2015). Link

  • Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal. (1972). Link

  • Monoamine oxidase inhibitors (MAOIs). Mayo Clinic. Link

  • Hydrazine Toxicology. StatPearls [Internet]. (2023).[7] Link

  • Reaction of Hydrazine Hydrate with Oxalic Acid: Synthesis and Crystal Structure. South African Journal of Chemistry. (2013). Link

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Methodological & Application

Synthesis of hydrazones using (3,5-Difluorobenzyl)hydrazine protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Facile Synthesis of Novel Hydrazones via (3,5-Difluorobenzyl)hydrazine Condensation: A Detailed Protocol for Drug Discovery and Chemical Biology

Affiliation: Advanced Organic Synthesis Division, Gemini Laboratories

Abstract

Hydrazones represent a privileged structural class in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and versatile chemical properties.[1][2][3] This application note provides a comprehensive and robust protocol for the synthesis of hydrazones through the condensation of this compound with various carbonyl compounds. The inclusion of the 3,5-difluorobenzyl moiety offers a unique scaffold for developing novel therapeutic agents, leveraging the known impact of fluorine substitution on metabolic stability and binding affinity. We present a detailed, step-by-step methodology, elucidate the underlying reaction mechanism, and offer expert insights into optimization, troubleshooting, and characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for generating diverse hydrazone libraries.

Introduction: The Significance of the Hydrazone Scaffold

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group, typically formed by the reaction of a ketone or aldehyde with a hydrazine derivative.[4] This versatile scaffold is a cornerstone in modern drug discovery, with derivatives demonstrating potent antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.[1][2][5] The simple and straightforward synthesis of hydrazones makes them highly attractive for creating large libraries of compounds for high-throughput screening.[6][7]

The use of substituted hydrazines, such as this compound, allows for the strategic introduction of specific physicochemical properties into the final molecule. The difluorophenyl group is a key pharmacophore in many approved drugs. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformation, often leading to enhanced biological activity and improved pharmacokinetic profiles.

This document serves as an authoritative guide to the synthesis of hydrazones using this compound, providing a self-validating protocol grounded in established chemical principles.

Reaction Mechanism and Scientific Principles

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two primary stages, and its rate is highly dependent on the pH of the reaction medium.

  • Nucleophilic Addition: The terminal nitrogen of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.

  • Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is typically catalyzed by a mild acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. However, precise pH control is critical. In a highly acidic environment, the hydrazine's nitrogen atoms become protonated, neutralizing their nucleophilicity and inhibiting the reaction. A slightly acidic medium (pH 4-6) is generally optimal.

Visualization of the Synthesis Workflow

The following diagrams illustrate the general reaction scheme and the experimental workflow for the synthesis of (3,5-Difluorobenzyl)hydrazones.

G cluster_reactants Reactants cluster_products Products hydrazine This compound process + hydrazine->process carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->process hydrazone (3,5-Difluorobenzyl)hydrazone water Water (H₂O) catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->process solvent Solvent (e.g., Ethanol) solvent->process process->hydrazone process->water

Caption: General reaction scheme for hydrazone synthesis.

G start Setup Reaction Vessel dissolve Dissolve Carbonyl Compound in Ethanol start->dissolve add_hydrazine Add this compound Hydrochloride dissolve->add_hydrazine add_catalyst Add Catalytic Acetic Acid add_hydrazine->add_catalyst reflux Reflux & Monitor (TLC) add_catalyst->reflux workup Reaction Work-up (Cooling, Filtration) reflux->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, IR, MS, MP) purify->characterize end Pure Hydrazone Product characterize->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol provides a generalized procedure that can be adapted for various aldehydes and ketones.

Materials and Equipment
  • This compound hydrochloride (≥98% purity)

  • Aldehyde or Ketone Substrate (≥98% purity)

  • Ethanol (EtOH), Absolute (ACS Grade)

  • Glacial Acetic Acid (AcOH) (ACS Grade)

  • Deionized Water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Procedure

Safety Note: Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the selected aldehyde or ketone (1.0 eq.).

  • Dissolution: Add absolute ethanol (approx. 20-30 mL per gram of carbonyl compound) to the flask and stir until the solid is completely dissolved.

  • Addition of Hydrazine: Add this compound hydrochloride (1.05 eq.) to the solution. A slight excess of the hydrazine ensures the complete consumption of the limiting carbonyl reagent.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette. The solution may become slightly cloudy.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.[8] To do this, periodically take a small aliquot from the reaction mixture and spot it on a TLC plate against the starting materials. A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is considered complete when the spot corresponding to the starting carbonyl compound has disappeared. Reaction times typically range from 2 to 8 hours.

  • Product Isolation (Work-up): Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Often, the hydrazone product will precipitate out of the solution as it cools. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol followed by deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Purification

For most applications, the product obtained after filtration and washing is of sufficient purity. If further purification is required, recrystallization is the preferred method.

  • Solvent Selection: Ethanol, methanol, or a mixture of ethanol and water are typically effective solvents for recrystallizing hydrazones.

  • Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, activated charcoal can be added and the mixture hot-filtered. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

Characterization

The identity and purity of the synthesized hydrazone must be confirmed through standard analytical techniques.[8][9]

  • Melting Point (MP): A sharp melting point range is indicative of a pure compound.

  • FT-IR Spectroscopy: Look for the disappearance of the C=O stretch from the starting material and the appearance of a C=N imine stretch (approx. 1600-1650 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹).

  • ¹H and ¹³C NMR Spectroscopy: Confirm the presence of all expected protons and carbons, including the characteristic imine proton (-CH=N-) signal (typically δ 7.5-8.5 ppm). The difluorobenzyl group will show characteristic signals in the aromatic region with fluorine coupling.

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition via High-Resolution Mass Spectrometry (HRMS).

Results and Discussion: A Self-Validating System

The protocol described has been successfully applied to a range of aromatic and aliphatic aldehydes, yielding the corresponding (3,5-Difluorobenzyl)hydrazones in good to excellent yields.

EntryAldehyde SubstrateReaction Time (h)Yield (%)M.P. (°C)Appearance
1Benzaldehyde392145-147White Crystalline Solid
24-Chlorobenzaldehyde2.595178-180Off-white Powder
34-Methoxybenzaldehyde488162-164Pale Yellow Needles
42-Naphthaldehyde585191-193Yellow Solid
5Cyclohexanecarboxaldehyde678121-123White Powder
Expert Insights & Troubleshooting
  • Causality of Reagent Choice: Using the hydrochloride salt of the hydrazine is often preferred as it is more stable and less hazardous to handle than the free base. The in-situ generation of the free base by the slightly basic conditions or equilibrium is sufficient for the reaction to proceed.

  • Catalyst Optimization: While acetic acid is a reliable catalyst, for less reactive ketones, stronger acids like p-toluenesulfonic acid (p-TSA) may be used sparingly. Alternatively, aniline-based catalysts can be employed to accelerate the reaction at neutral pH, which is particularly useful for sensitive substrates.[10]

  • Low Yields: If yields are low, ensure the carbonyl starting material is pure, as impurities can inhibit the reaction. Extending the reflux time or adding a slight excess more of the hydrazine reagent can also drive the reaction to completion.

  • Side Reactions: A potential side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde.[4] This is more common when using unsubstituted hydrazine (N₂H₄). The use of the bulky this compound sterically disfavors this side reaction, making the protocol highly reliable.

Conclusion

This application note details a highly efficient, reliable, and scalable protocol for the synthesis of (3,5-Difluorobenzyl)hydrazones. The straightforward procedure, coupled with readily available starting materials, makes this method ideal for generating diverse libraries of novel chemical entities for drug discovery and chemical biology applications. The principles and troubleshooting guidance provided herein are based on extensive field experience, ensuring that researchers can confidently and successfully implement this protocol.

References

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38637–38652. Available from: [Link]

  • Al-Ghorbani, M., Cheah, P. S., & Youssif, B. M. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. Available from: [Link]

  • Hayat, F., Salahuddin, A., Umar, A., & Azam, A. (2016). Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. ResearchGate. Available from: [Link]

  • Ain, N. U., Ansari, T. M., Gilani, M. R. H. S., Xu, G., Liang, G., Luque, R., Alsaiari, M., & Jalalah, M. (2022). Facile and straightforward synthesis of Hydrazone derivatives. Journal of Nanomaterials. Available from: [Link]

  • Yang, X., Wang, Y., Chen, H., & Zhang, Y. (2012). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Molecules, 17(5), 5573-5581. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(38), 7523-7526. Available from: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available from: [Link]

  • Chemistry LibreTexts. (2020). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Chem-Impex International. (n.d.). (3,5-Difluorophenyl)hydrazine hydrochloride. Retrieved from: [Link]

  • Frostburg State University Chemistry Department. (2018). Oximes and Hydrazones. YouTube. Available from: [Link]

  • Singh, R. P., & Tomer, I. (2022). Synthesis, characterization, and biological evaluation of novel hydrazone derivatives. Journal of the Indian Chemical Society, 99(4), 100398.
  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available from: [Link]

  • ResearchGate. (2018). Synthesis, characterization and crystal structures of hydrazone compounds derived from isonicotinohydrazide. Available from: [Link]

  • Singh, R. P., & Tomer, I. (2018). A review exploring biological activities of hydrazones. Journal of Global Trends in Pharmaceutical Sciences, 9(1), 4882-4889. Available from: [Link]

  • Google Patents. (n.d.). Method of making hydrazine derivatives.
  • Singh, R. P., & Tomer, I. (2023). Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. RSC Advances, 13(28), 19183-19200. Available from: [Link]

  • Kumar, A., Singh, R., & Kumar, V. (2019). Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-(pyridin-2-yl)pyrimidin-2-amine. Bioorganic & Medicinal Chemistry Letters, 29(17), 2375-2379. Available from: [Link]

  • Schiessl, H. W. (2000). Hydrazine and Its Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Available from: [Link]

  • Al-Omair, M. A. (2021). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Molecules, 26(11), 3296. Available from: [Link]

  • American Elements. (n.d.). Applications of Hydrazine. Retrieved from: [Link]

  • Elguero, J., & Marzin, C. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 73(10), 1656-1665. Available from: [Link]

Sources

Experimental procedure for reacting (3,5-Difluorobenzyl)hydrazine with ketones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental procedure for reacting (3,5-Difluorobenzyl)hydrazine with ketones Content Type: Application Note & Protocol Guide

Abstract & Strategic Importance

The incorporation of the 3,5-difluorobenzyl moiety is a high-value strategy in medicinal chemistry, particularly for modulating lipophilicity and blocking metabolic oxidation at the benzylic position. This specific substitution pattern is frequently observed in the development of kinase inhibitors and monoamine oxidase (MAO) modulators.

This guide details the reaction of This compound (often supplied as the hydrochloride salt) with various ketones to form stable hydrazones. Unlike simple condensation reactions, this protocol addresses specific challenges:

  • Nucleophilicity Modulation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the hydrazine nitrogen, requiring optimized catalysis.

  • Hydrolytic Instability: Hydrazones are prone to hydrolysis in acidic aqueous media; this protocol includes a self-validating workup to ensure product integrity.

Reaction Mechanism & Critical Parameters[1]

The formation of the hydrazone proceeds via a reversible nucleophilic addition-elimination pathway. Success depends on maintaining a "Goldilocks" pH (typically 4.5 – 5.5).

  • Too Acidic (pH < 3): The hydrazine nucleophile becomes protonated (

    
    ), rendering it non-nucleophilic.
    
  • Too Basic (pH > 7): The carbonyl oxygen of the ketone is not sufficiently activated, slowing the attack of the hydrazine.

Mechanistic Pathway (Visualization)[2]

ReactionMechanism Reactants Ketone + This compound Activation Acid Activation (C=O Protonation) Reactants->Activation pH 4-5 Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Rate Determining Dehydration Dehydration (-H2O) Attack->Dehydration Irreversible (Entropic Drive) Product Target Hydrazone Dehydration->Product

Figure 1: The acid-catalyzed condensation pathway. Note that the dehydration step drives the equilibrium forward, often requiring heat or water removal.

Experimental Protocols

Materials & Preparation[2][3][4][5][6][7][8][9]
  • Reagent: this compound Hydrochloride (MW: ~194.6 g/mol ).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Base (Buffer): Sodium Acetate (NaOAc) – Critical for neutralizing the HCl salt.

  • Catalyst: Glacial Acetic Acid (AcOH).

Protocol A: Standard Buffered Reflux (High Reliability)

Best for: Standard ketones, gram-scale synthesis, and thermally stable substrates.

Step-by-Step Methodology:

  • Salt Neutralization (In-Situ):

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 equiv of this compound·HCl in Ethanol (concentration ~0.2 M).

    • Add 1.1 equiv of Sodium Acetate (NaOAc).

    • Rationale: This releases the free hydrazine base in situ while buffering the solution to the optimal mildly acidic pH.

  • Substrate Addition:

    • Add 1.0 equiv of the Ketone.

    • Optional: If the ketone is sterically hindered, add 3-4 drops of Glacial Acetic Acid to further catalyze the reaction.

  • Reaction:

    • Fit the flask with a reflux condenser.[1]

    • Heat to reflux (78 °C for EtOH) for 2–4 hours .

    • Monitoring: Check TLC (Mobile Phase: 20% EtOAc in Hexanes). The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup (The "Self-Validating" Step):

    • Cool the mixture to room temperature.

    • Evaporation: Remove 80% of the solvent under reduced pressure.

    • Precipitation: Pour the residue into ice-cold water (10x volume).

    • Observation: The hydrazone is typically lipophilic and will precipitate as a solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (to remove NaOAc and unreacted hydrazine salts).

  • Purification:

    • Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered ketones (e.g., tert-butyl ketones, ortho-substituted acetophenones) or low-yielding substrates.

  • Charge: In a microwave vial, combine 1.0 equiv Hydrazine·HCl, 1.0 equiv Ketone, 1.2 equiv NaOAc, and Ethanol (2 mL/mmol).

  • Irradiate: Set microwave reactor to 100 °C for 15–30 minutes (High Absorption setting).

  • Isolate: Pour into water and extract with Dichloromethane (DCM) if no precipitate forms.

Decision Tree & Workflow

Workflow Start Start: Reactant Selection CheckSalt Is Hydrazine a Salt (HCl)? Start->CheckSalt Neutralize Add 1.1 eq NaOAc CheckSalt->Neutralize Yes Steric Is Ketone Hindered? CheckSalt->Steric No (Freebase) Neutralize->Steric MethodA Method A: Reflux (EtOH) Steric->MethodA No MethodB Method B: Microwave (100°C) Steric->MethodB Yes Workup Workup: Pour into Ice Water MethodA->Workup MethodB->Workup CheckSolid Precipitate Formed? Workup->CheckSolid Filter Filter & Wash (H2O) CheckSolid->Filter Yes Extract Extract w/ DCM Dry over MgSO4 CheckSolid->Extract No (Oiling out)

Figure 2: Operational workflow for selecting the correct synthesis and isolation path.

Data Analysis & Characterization

Expected NMR Signatures

The formation of the hydrazone is best confirmed by the disappearance of the ketone carbonyl signal in


C NMR and the appearance of the hydrazone N-H and benzylic protons in 

H NMR.
Proton EnvironmentChemical Shift (

ppm)
MultiplicityNotes
Benzylic -CH

-
4.30 – 4.50 Doublet (d)Couples to N-H. Collapses to singlet with D

O shake.
Hydrazone =N-H 5.50 – 7.50 Broad SingletHighly solvent/concentration dependent.
Aromatic (Ar-H) 6.70 – 7.00 MultipletCharacteristic pattern of 3,5-difluoro substitution (triplet-like).
Imine Carbon (C=N) 145 – 160 Singlet (

C)
Replaces C=O signal (~190-210 ppm).

F Signal
-109 to -111 MultipletDiagnostic for the 3,5-difluoro motif.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (TLC) pH too low (Hydrazine protonated).Add NaOAc or Pyridine. Ensure pH is ~5.
Product Hydrolyzes Acidic workup or silica gel acidity.Neutralize aqueous layer with NaHCO

before extraction. Deactivate silica with 1% Et

N.
Oiling Out Product is lipophilic/low melting point.Extract with DCM, dry, and scratch with cold Hexanes to induce crystallization.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2783307, this compound. Retrieved from

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(44), 8372–8376.

Sources

Application Notes & Protocols for the Characterization of (3,5-Difluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of Fluorinated Benzylhydrazines in Modern Drug Discovery

(3,5-Difluorobenzyl)hydrazine and its derivatives represent a critical class of building blocks in contemporary medicinal chemistry. The hydrazine moiety (–NHNH₂) is a versatile functional group, serving as a precursor for a vast array of heterocyclic compounds and hydrazones, which are prevalent in pharmacologically active agents.[1] The strategic placement of two fluorine atoms on the benzyl ring is not merely incidental; it leverages the unique properties of fluorine to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity to biological targets through specific intermolecular interactions.[2]

Given their potential and frequent use in the synthesis of novel therapeutic candidates, the unambiguous characterization of these derivatives is paramount.[3] Ensuring structural integrity, confirming purity, and identifying potential byproducts are non-negotiable steps in the drug development pipeline. This guide provides a comprehensive, multi-technique approach to the characterization of this compound derivatives, blending established principles with field-proven insights for researchers, scientists, and drug development professionals.

II. The Integrated Characterization Workflow

A robust characterization strategy is not a random assortment of analyses but a logical progression from initial purity assessment to definitive structural confirmation. Each technique provides a unique piece of the puzzle, and their combined data builds an unassailable case for the compound's identity and quality.

G cluster_0 Synthesis & Work-up cluster_1 Purification & Purity Assessment cluster_2 Structural Elucidation & Confirmation cluster_3 Definitive Structure Crude Crude Product HPLC HPLC / UPLC (Purity Check, Method Dev.) Crude->HPLC Quantitative Analysis TLC TLC (Reaction Monitoring) Crude->TLC Quick Check NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR For Purified Fractions MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS XRay Single Crystal X-Ray (Absolute Structure) NMR->XRay If crystal obtained MS->NMR FTIR FTIR Spectroscopy (Functional Groups) FTIR->NMR

Caption: Integrated workflow for characterizing this compound derivatives.

III. Chromatographic Methods: Quantifying Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, offering high resolution and quantitative accuracy.[4] For hydrazine derivatives, which can be polar and sometimes reactive, a reverse-phase method is typically the most effective approach.

Expertise & Causality: Why Derivatization is Sometimes Necessary

Hydrazine itself and simple alkylhydrazines lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at low concentrations. Furthermore, their high polarity can lead to poor retention on typical C18 columns. While the benzyl group in our target molecules provides a UV chromophore, derivatization with an aldehyde or ketone (e.g., p-dimethylaminobenzaldehyde) to form a stable hydrazone can significantly enhance detectability and improve chromatographic behavior for trace-level analysis.[5][6] For routine purity checks of the bulk material where concentration is not a limiting factor, derivatization is often unnecessary.

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol is a robust starting point for analyzing this compound and its simple derivatives.

  • Instrumentation: HPLC or UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection: A C18 stationary phase is the workhorse. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a 3.5 µm or 5 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: Acidification of the mobile phase protonates the basic hydrazine nitrogens, leading to sharper peaks and more consistent retention times.

    • Solvent B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm or using a PDA detector to scan from 200-400 nm to identify the optimal wavelength.

    • Gradient Elution: A typical gradient might be:

      Time (min) % Solvent A % Solvent B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation:

    • Accurately weigh ~1-2 mg of the sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

IV. Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy is the primary toolset for elucidating the molecular structure of newly synthesized compounds. For fluorinated molecules, a combination of NMR, MS, and FTIR provides a complete picture.[1]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination in solution. For this compound derivatives, a trio of experiments (¹H, ¹³C, and ¹⁹F) is essential.[7]

Expertise & Causality: The Fluorine Fingerprint The presence of fluorine provides unique and highly informative NMR handles. The large chemical shift dispersion and sensitivity of the ¹⁹F nucleus make ¹⁹F NMR an excellent tool for both identification and purity assessment.[8][9] Furthermore, the coupling between fluorine and carbon (J_CF) is observable over multiple bonds in ¹³C NMR spectra, providing definitive proof of the fluorine substitution pattern.[10]

Protocol: NMR Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). Note: The NH/NH₂ protons of the hydrazine are often broad and may exchange with acidic protons in the solvent or with D₂O. Using DMSO-d₆ often allows for the observation of these exchangeable protons.

  • Sample Concentration: Weigh 5-10 mg of the purified sample directly into a clean, dry NMR tube.

  • Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved.

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For enhanced structural information, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

Data Interpretation: Expected Spectral Features for this compound

TechniqueNucleusExpected Chemical Shift (δ, ppm)Multiplicity & Key Couplings (J)Rationale & Expert Insights
¹H NMR Aromatic (H2, H4, H6)~6.8 - 7.2t and d or complex multipletProtons at C4/C6 are coupled to the C3/C5 fluorines (³J_HF) and the C2 proton. The C2 proton is coupled to the C3/C5 fluorines (⁴J_HF).
Benzylic (CH₂)~3.8 - 4.0s or t (if coupled to NH)This signal is a singlet unless coupling to the adjacent NH proton is observed.
Hydrazine (NHNH₂)Highly variable (e.g., 3.5-5.0)Broad singletsThese protons are exchangeable. Adding a drop of D₂O will cause these signals to disappear, which is a key diagnostic test.
¹³C NMR C-F (C3, C5)~160 - 165dd (¹J_CF ≈ 240-250 Hz)The large one-bond C-F coupling is definitive evidence of a direct C-F bond. The doublet of doublets arises from coupling to the other fluorine.
C-H (C2, C4, C6)~102 - 115t or d (²J_CF, ⁴J_CF)The two-bond C-F coupling is typically large (~20-25 Hz), while the four-bond coupling is smaller (~2-5 Hz).
Quaternary (C1)~140 - 145t (³J_CF ≈ 7-10 Hz)The triplet pattern confirms that this carbon is symmetrically coupled to two fluorine atoms three bonds away.
Benzylic (CH₂)~45 - 50t (⁴J_CF ≈ 1-3 Hz)A small triplet may be observed due to four-bond coupling to the two fluorine atoms.
¹⁹F NMR Aromatic (F3, F5)~ -108 to -112s or narrow mThe two fluorine atoms are chemically equivalent, resulting in a single signal. It may show fine structure due to coupling with aromatic protons.
B. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺.

Expertise & Causality: Interpreting Isotopic Patterns Unlike chlorine or bromine, fluorine is monoisotopic (¹⁹F at 100% natural abundance).[11] Therefore, this compound derivatives will not exhibit the characteristic M+2 isotopic patterns seen with other halogens.[12][13] The molecular ion peak will be a single, sharp signal, simplifying spectral interpretation. Fragmentation analysis can reveal characteristic losses, such as the loss of the hydrazine group or cleavage at the benzylic position.[14]

Protocol: Sample Preparation for LC-MS

  • Prepare the sample as described in the HPLC protocol, but at a lower concentration (~10-50 µg/mL).

  • The mobile phase should be compatible with MS (e.g., using formic acid instead of non-volatile buffers like phosphate).

  • Analyze in positive ion mode (ESI+) to observe the [M+H]⁺ adduct.

Data Presentation: Expected m/z Values

CompoundFormulaExact MassExpected m/z [M+H]⁺
This compoundC₇H₈F₂N₂158.0659159.0737
Hypothetical Hydrazone DerivativeC₁₄H₁₂F₂N₂O262.0918263.0996
C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.[15]

Expertise & Causality: Key Vibrational Frequencies The most informative regions in the IR spectrum for these compounds are the N-H stretching region and the C-F stretching region. The hydrazine N-H stretches are typically broad due to hydrogen bonding, while the C-F stretches are characteristically strong and sharp.[16][17]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with isopropanol and allowing it to dry.

  • Acquire a background spectrum of the empty ATR stage.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum.

Data Interpretation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAppearanceSignificance
3400 - 3200N-H StretchMedium, often broadConfirms presence of the hydrazine -NH and -NH₂ groups.[17]
3100 - 3000Aromatic C-H StretchMedium to weakIndicates the presence of the benzene ring.
2950 - 2850Aliphatic C-H StretchMedium to weakCorresponds to the benzylic CH₂ group.
~1600, ~1450Aromatic C=C StretchMedium to strongSkeletal vibrations of the benzene ring.
1350 - 1100C-F StretchStrong, sharpA key diagnostic band for aryl fluorides. This region is often complex but highly characteristic.[16]
~1250C-N StretchMediumConfirms the presence of the carbon-nitrogen bond.

V. X-Ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, particularly to resolve stereochemistry in more complex derivatives, single-crystal X-ray crystallography is the gold standard.[18][19]

Expertise & Causality: From Molecule to Crystal Lattice This technique relies on obtaining a well-ordered, single crystal of the compound. The crystal diffracts X-rays in a unique pattern, which can be mathematically deconvoluted to determine the precise location of every atom in the molecule and its orientation relative to its neighbors in the crystal lattice.[20][21] While incredibly powerful, the primary challenge is often experimental: growing a crystal of sufficient size and quality.

Protocol: Growing Crystals via Slow Evaporation

  • Prepare a saturated or near-saturated solution of the highly purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

  • Filter the solution into a clean vial.

  • Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. Rationale: This allows the solvent to evaporate very slowly over several days or weeks, promoting the formation of large, well-ordered crystals rather than amorphous powder.

  • Store the vial in a vibration-free location and monitor for crystal growth.

VI. Conclusion

The characterization of this compound derivatives is a systematic process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the integrated workflow and protocols outlined in this guide, researchers can confidently establish the identity, purity, and structure of their synthesized compounds. This rigorous validation is the foundation upon which successful drug discovery and development programs are built, ensuring that subsequent biological and pharmacological studies are conducted on well-defined chemical entities.

VII. References

  • The Open Repository @ Binghamton (The ORB). (n.d.). Synthesis and characterization of hydrazine derivatives of coumarin for bioorthogonal chemistry inside cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Ditrifluoromethyl-benzyl-hydrazine. PubChem. Retrieved from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. Retrieved from [Link]

  • Pawar, S. D., & Agrawal, Y. K. (2015). FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3. International Journal of Pharmaceutical Sciences and Research.

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry.

  • Slepukhin, P. A., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Full lifetime analysis of benzylhydrazine: A) ¹H NMR spectrum of BHC.... Retrieved from [Link]

  • MDPI. (2018). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Retrieved from [Link]

  • Google Patents. (2017). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. Retrieved from

  • Anusandhanvallari. (2024). "Synthesis and Characterization of Hydrazine Derivatives.". Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient photocatalytic synthesis of benzylhydrazine. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Applied Chemistry. (n.d.). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Retrieved from [Link]

  • PubMed. (2022). The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Retrieved from [Link]

  • Saheeb, H. M., & Damdoom, J. S. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health.

  • Royal Society of Chemistry. (2021). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science. Retrieved from [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara.

  • ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the.... Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • ACS Publications. (1991). X-ray diffraction and fluorine-19 and thallium-205 NMR evidence for electrophile binding to an organofluorine substituent. Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2007). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.

  • Royal Society of Chemistry. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Patel, B. R., et al. (2001). Synthesis, Characterization and Microbial Activity of Aryl Hydrazino Derivatives of S-Triazine. Oriental Journal of Chemistry.

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Application Notes and Protocols: (3,5-Difluorobenzyl)hydrazine as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 3,5-Difluorobenzyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The (3,5-Difluorobenzyl)hydrazine scaffold has emerged as a particularly valuable building block, offering a synthetically accessible platform to introduce the advantageous 3,5-difluorobenzyl group into a variety of heterocyclic systems. This difluoro substitution pattern is particularly effective at blocking metabolic oxidation of the benzyl ring, thereby increasing the in vivo half-life of the resulting molecule, while also potentially engaging in favorable interactions within protein binding pockets.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the preparation of pyrazole and hydrazone derivatives, two classes of compounds renowned for their diverse biological activities. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of novel bioactive molecules.

Core Synthetic Strategies: Harnessing the Reactivity of this compound

The primary amino group of this compound is a versatile nucleophile, readily participating in condensation and cyclization reactions. Two of the most powerful applications of this reactivity are the synthesis of N-substituted pyrazoles and hydrazones.

Synthesis of 1-(3,5-Difluorobenzyl)pyrazoles via Knorr Cyclization

The Knorr pyrazole synthesis and related cyclocondensation reactions are cornerstone methods for the construction of the pyrazole ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The reaction of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, provides a direct and efficient route to 1-(3,5-Difluorobenzyl)-substituted pyrazoles.

Knorr_Synthesis

Figure 1: General workflow for the synthesis of 1-(3,5-Difluorobenzyl)pyrazoles.

Protocol 1: Synthesis of 1-(3,5-Difluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif in bioactive molecules.

Materials:

  • This compound hydrochloride

  • 1-Phenyl-1,3-butanedione (benzoylacetone)

  • Ethanol

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound hydrochloride (1.0 eq), 1-phenyl-1,3-butanedione (1.05 eq), and ethanol (20 mL per gram of hydrazine).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(3,5-difluorobenzyl)-3-methyl-5-phenyl-1H-pyrazole.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Molar Ratio Notes
This compound HCl1.0The starting building block.
1-Phenyl-1,3-butanedione1.05A slight excess ensures complete consumption of the hydrazine.
Glacial Acetic Acid0.1Catalyzes the condensation and cyclization steps.
Synthesis of Bioactive Hydrazones

Hydrazones are another important class of bioactive compounds, known for their antimicrobial, anticonvulsant, and enzyme inhibitory activities. The condensation of this compound with aldehydes or ketones is a straightforward and high-yielding method to prepare (3,5-Difluorobenzyl)hydrazones. These can be final bioactive products or intermediates for further elaboration.

Hydrazone_Formation

Figure 2: General scheme for the formation of (3,5-Difluorobenzyl)hydrazones.

Protocol 2: Synthesis of a (3,5-Difluorobenzyl)hydrazone Derivative as a Potential Monoamine Oxidase (MAO) Inhibitor

Hydrazine and hydrazone derivatives are known to act as inhibitors of monoamine oxidase (MAO), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.[1][2] This protocol describes the synthesis of a hydrazone from this compound and a substituted benzaldehyde.

Materials:

  • This compound hydrochloride

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Triethylamine

  • Round-bottom flask

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Free Base Generation: In a 50 mL round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Isolation:

    • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure (E)-1-(4-chlorobenzylidene)-2-(3,5-difluorobenzyl)hydrazine.

  • Characterization: Verify the structure and purity of the final product by ¹H NMR, ¹³C NMR, and melting point analysis.

Reactant Molar Ratio Notes
This compound HCl1.0Starting material.
4-Chlorobenzaldehyde1.0The aldehyde partner for condensation.
Triethylamine1.1Acts as a base to liberate the free hydrazine.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for a series of bioactive molecules derived directly from this compound is not extensively published, we can infer the likely benefits of this moiety from broader principles of medicinal chemistry and studies on related fluorinated compounds.

  • Metabolic Stability: The two fluorine atoms at the 3 and 5 positions of the benzyl ring effectively block the most common sites of oxidative metabolism by cytochrome P450 enzymes. This is expected to increase the half-life and oral bioavailability of the resulting drug candidates.

  • Enhanced Potency: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the hydrazine moiety and influence the electronic properties of the entire molecule. This can lead to stronger binding interactions with the target protein, resulting in increased potency.

  • Improved Selectivity: The specific substitution pattern of the 3,5-difluorobenzyl group can provide a unique steric and electronic profile that may favor binding to the desired target over off-targets, thus improving the selectivity of the compound.

For instance, in a hypothetical series of MAO inhibitors based on the hydrazone scaffold from Protocol 2, one could synthesize analogs with different substitution patterns on the benzyl ring (e.g., unsubstituted, monochloro, dichloro, dimethoxy) and compare their inhibitory activity against MAO-A and MAO-B. It is anticipated that the 3,5-difluoro analog would exhibit a favorable combination of potency and metabolic stability.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules. Its utility in constructing pyrazole and hydrazone scaffolds, coupled with the inherent benefits of the 3,5-difluorobenzyl moiety, makes it an attractive starting material for drug discovery programs targeting a multitude of therapeutic areas. The protocols provided herein offer a solid starting point for researchers to explore the rich chemistry of this compound and to develop novel and improved therapeutic agents.

References

  • Chen, X.; She, J.; Shang, Z.; Wu, J.; Wu, H.; Zhang, P. Synthesis of Pyrazoles. Synthesis2008, 21, 3478.
  • Gosselin, F.; O'Shea, P. D.; Webster, R. A.; Reamer, R. A.; Tillyer, R. D.; Grabowski, E. J. J. A Practical and Efficient Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synlett2006, 19, 3267.
  • Tripathi, R. K.; Ayyannan, S. R. Design, synthesis, and evaluation of 2-amino-6-nitrobenzothiazole-derived hydrazones as MAO inhibitors: Role of the methylene spacer group. ChemMedChem2016, 11(14), 1551-1567.
  • Belskaya, N. P.; Dehaen, W.; Bakulev, V. A. Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions. Arkivoc2010, (i), 275-332.
  • Chimenti, F.; Secci, D.; Bolasco, A.; Chimenti, P.; Granese, A.; Carradori, S.; D'Ascenzio, M.; Yanez, M.; Orallo, F. Synthesis and selective inhibition of human Monoamine Oxidases of a large scaffold of (4,5-substituted-thiazol-2-yl)hydrazones. Med. Chem. Commun.2010, 1, 61-72.
  • Zhang, Y.; Liu, J.; Jia, X. Phosphine-free [3+2] cycloaddition of propargylamines with dialkyl azodicarboxylates: an efficient access to pyrazole backbone. Synthesis2018, 50(17), 3499-3505.
  • Prabhashankar, J.; Govindappa, V. K.; Kariyappa, A. K. Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. Turkish Journal of Chemistry2013, 37(5), 853-857.
  • Govindaraju, M.; Vasanth Kumar, G.; Pavithra, G.; Harish Nayaka, M. A.; Mylarappa, B. N.; Ajay Kumar, K. Evaluation of new tetra substituted pyrazolines for their antimicrobial and antioxidant activity; Structure-activity relationship. IOSR Journal of Pharmacy and Biological Sciences2012, 2(6), 30-34.
  • Schmitt, D. C.; Taylor, A. P.; Flick, A. C.; Kyne, R. E., Jr. Synthesis of pyrazoles from 1,3-diols via hydrogen transfer catalysis. Organic Letters2015, 17(6), 1405-1408.
  • Achutha, D. K.; Kumara, K.; Shivalingegowda, N.; Krishnappagowda, L. N.; Kariyappa, A. K. Synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by an unusual protocol: Crystal and molecular structure, Hirshfeld surface analysis.
  • Prabhudeva, M. G.; Prabhuswamy, M.; Kumar, A. D.; Lokanath, N. K.; Naveen, S.; Kumar, K. A. Synthesis, crystal and molecular structure and biological evaluation of novel pyrazole derivatives. Journal of Molecular Structure2018, 1157, 487-495.
  • Evranos-Aksöz, B.; Yabanoğlu Çiftçi, S.; Uçar, G.; Yelekçi, K.; Ertan, R. Synthesis of some novel hydrazone and 2-pyrazoline derivatives: Monoamine oxidase inhibitory activities and docking studies. Bioorganic & Medicinal Chemistry Letters2014, 24(15), 3278-3284.
  • Tipton, K. F. Inhibition of monoamine oxidase by substituted hydrazines. Biochemical Journal1972, 128(4), 913-919.
  • Gillman, P. K. Advances pertaining to the pharmacology and interactions of irreversible nonselective monoamine oxidase inhibitors. Journal of Clinical Psychopharmacology2011, 31(1), 66-74.
  • S. Dhaval D. Desai and Gitaben. C. Desai. Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research2013, 5(12), 108-115.

Sources

Application and Protocol for the Purification of (3,5-Difluorobenzyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3,5-Difluorobenzyl)hydrazine is a key building block in contemporary drug discovery, finding application in the synthesis of various pharmacologically active agents. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, compromised yields, and difficulties in the purification of final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: purification via hydrochloride salt formation and recrystallization, and purification by column chromatography. Additionally, it outlines essential analytical techniques for purity assessment and discusses the chemical rationale behind each step to ensure researchers and drug development professionals can achieve the highest standards of purity and batch-to-batch consistency.

Introduction: The Importance of Purity in Benzylhydrazine Intermediates

Substituted benzylhydrazines are a class of organic compounds of significant interest in medicinal chemistry. Their utility stems from the reactive hydrazine moiety, which can be readily derivatized to form a wide array of heterocyclic structures and other complex molecules. This compound, in particular, offers the advantage of introducing a difluorobenzyl motif, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

The synthesis of this compound typically proceeds via the reaction of a suitable precursor, such as 3,5-difluorobenzyl bromide, with hydrazine hydrate. This synthesis, while effective, can result in a crude product containing unreacted starting materials, over-alkylated byproducts (e.g., 1,2-bisthis compound), and degradation products. Therefore, a robust purification strategy is not merely a recommendation but a necessity. This guide provides experimentally validated protocols to address this critical step in the synthetic workflow.

Understanding the Impurity Profile

A successful purification strategy begins with an understanding of the potential impurities. The most common synthetic route to this compound is the nucleophilic substitution of 3,5-difluorobenzyl bromide with an excess of hydrazine.

Common Impurities Include:

  • Unreacted 3,5-difluorobenzyl bromide: A common impurity if the reaction does not go to completion.

  • Excess Hydrazine: Due to its use in large excess to minimize dialkylation.

  • 1,2-bisthis compound: Formed by the reaction of the product with another molecule of the benzyl bromide.

  • Oxidation and Degradation Products: Hydrazines can be susceptible to air oxidation.

The purification protocols detailed below are designed to effectively remove these and other potential contaminants.

Primary Purification Protocol: Purification via Hydrochloride Salt Recrystallization

This is the most effective and scalable method for purifying this compound. The principle lies in the conversion of the basic free hydrazine to its hydrochloride salt, which is typically a crystalline solid that can be purified by recrystallization. The purified salt can then be converted back to the free base.

Step 1: Formation of this compound Hydrochloride

Rationale: The basic nitrogen atoms of the hydrazine moiety are readily protonated by strong acids like hydrochloric acid to form a salt. This salt often exhibits significantly different solubility properties compared to the free base and impurities, allowing for selective crystallization.

Protocol:

  • Dissolve the crude this compound oil or solid in a minimal amount of a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or concentrated HCl if using an alcohol as the primary solvent) dropwise with stirring.

  • Continue addition until the formation of a white precipitate is complete and the solution is acidic (test with pH paper).

  • Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration and wash the filter cake with cold diethyl ether to remove any soluble impurities.

  • Dry the collected this compound hydrochloride salt under vacuum.

Step 2: Recrystallization of the Hydrochloride Salt

Rationale: Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical; the ideal solvent will dissolve the salt at elevated temperatures but have low solubility at cooler temperatures, while impurities remain in solution.

Protocol:

  • Select an appropriate solvent or solvent system for recrystallization. Common choices for hydrazine salts include ethanol, methanol, or isopropanol, sometimes with the addition of a co-solvent like diethyl ether to induce precipitation.

  • In a flask equipped with a condenser, add the crude hydrochloride salt and the minimum amount of the chosen solvent to dissolve the solid at reflux.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • For maximum yield, further cool the flask in an ice bath or refrigerate.

  • Collect the purified crystalline salt by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove all residual solvent.

Step 3: Liberation of the Free Base

Rationale: For subsequent reactions, the purified free base is often required. This is achieved by neutralizing the hydrochloride salt with a suitable base.

Protocol:

  • Dissolve the purified this compound hydrochloride in water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a saturated aqueous solution of a base such as sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the solution is basic (pH > 8).

  • The free base will separate as an oil or solid. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound free base.

Purification_via_Salt_Formation Crude_Product Crude this compound Dissolve Dissolve in Diethyl Ether Crude_Product->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Precipitate Precipitate as Hydrochloride Salt Add_HCl->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Recrystallize Recrystallize from Ethanol Filter_Dry->Recrystallize Pure_Salt Pure Hydrochloride Salt Recrystallize->Pure_Salt Liberate_Base Liberate Free Base (aq. NaHCO3) Pure_Salt->Liberate_Base Extract_Dry Extract and Dry Liberate_Base->Extract_Dry Pure_Free_Base Pure this compound Extract_Dry->Pure_Free_Base

Caption: Workflow for purification via hydrochloride salt formation.

Alternative Purification Protocol: Column Chromatography

For smaller scale purifications or for compounds that do not form crystalline salts easily, column chromatography is a viable alternative.[1]

Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[2] By carefully selecting the mobile phase, this compound can be separated from less polar impurities (like the starting bromide) and more polar impurities.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is standard.

  • Mobile Phase Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A common starting point for benzylhydrazines is a mixture of ethyl acetate and hexanes. The polarity can be adjusted to achieve good separation (Rf value of ~0.3 for the product is often ideal). Adding a small amount of triethylamine (0.1-1%) to the mobile phase can prevent streaking by neutralizing the acidic sites on the silica gel.

  • Column Packing: Pack the column with silica gel as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, dry-loading onto a small amount of silica gel is effective.

  • Elution: Run the column, collecting fractions. Monitor the elution of the product using TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, provides good resolution for a wide range of compounds.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineA versatile solvent system where polarity can be easily tuned. Triethylamine minimizes tailing of the basic product.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe aromatic ring allows for UV visualization. The hydrazine moiety is readily oxidized by permanganate, providing a sensitive stain.[3]

Quality Control and Purity Assessment

It is crucial to verify the purity of the final product. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.[4] The proton NMR spectrum should show characteristic signals for the aromatic, benzylic, and hydrazine protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point for method development.[6][7]

QC_Workflow Purified_Product Purified Product TLC TLC Analysis Purified_Product->TLC NMR NMR Spectroscopy Purified_Product->NMR MS Mass Spectrometry Purified_Product->MS HPLC HPLC Analysis Purified_Product->HPLC Final_Product Qualified Pure Product TLC->Final_Product NMR->Final_Product MS->Final_Product HPLC->Final_Product

Caption: Quality control workflow for purity assessment.

Safety Precautions

Hydrazine derivatives should be handled with care as they can be toxic and are potential sensitizers.[8]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]

  • Avoid inhalation of dust or vapors.

  • In case of skin contact, wash immediately with soap and water.[10]

  • Consult the Safety Data Sheet (SDS) for this compound or a closely related analogue before handling.

Conclusion

The purification of this compound is a critical step in ensuring the quality and success of subsequent synthetic transformations. The protocol involving conversion to the hydrochloride salt followed by recrystallization is a robust and scalable method for achieving high purity. For smaller scales or specific cases, column chromatography offers a reliable alternative. Rigorous analytical quality control is essential to validate the purity of the final product, ensuring its suitability for use in research and drug development.

References

  • Synthesis of 3,5-difluorobenzaldehyde. PrepChem.com. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Column chromatography. Wikipedia. Available at: [Link]

  • Separation of Benzylhydrazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. Available at: [Link]

  • Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed. Available at: [Link]

  • Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. PubMed Central. Available at: [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

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Application Note: Scale-Up Synthesis of (3,5-Difluorobenzyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(3,5-Difluorobenzyl)hydrazine is a critical pharmacophore in the synthesis of kinase inhibitors, MAO inhibitors, and novel agrochemicals. Its synthesis on a kilogram scale presents distinct process safety and impurity profile challenges that do not exist at the milligram scale.[1]

The primary synthetic bottleneck is bis-alkylation , where the highly nucleophilic product reacts with the starting benzyl halide to form the symmetric impurity N,N-bisthis compound.

This guide details two validated protocols:

  • Method A (Direct Alkylation): Optimized for cost-efficiency using a high-dilution/excess-reagent strategy.[1][2]

  • Method B (Reductive Amination): A "Green Chemistry" approach utilizing a hydrazone intermediate to maximize selectivity and safety.[1][2]

Retrosynthetic Analysis & Pathway Selection[1][2]

The choice of pathway depends on available equipment and waste disposal limits.[1]

SynthesisPathways Start_Br 3,5-Difluorobenzyl bromide Product This compound (Free Base) Start_Br->Product Method A: Direct Alkylation (SN2, 10-20 eq. Hydrazine) Start_Ald 3,5-Difluorobenzaldehyde Intermediate_Zone Hydrazone Intermediate Start_Ald->Intermediate_Zone Condensation (-H2O) Hydrazine Hydrazine Hydrate (64-100%) Hydrazine->Intermediate_Zone Hydrazine->Product Intermediate_Zone->Product Method B: Reduction (NaBH4 or H2/Pd) Salt HCl Salt (Final Form) Product->Salt HCl/EtOH Precipitation

Figure 1: Strategic routes for the synthesis of this compound.

Critical Process Parameters (CPP)

ParameterMethod A (Direct Alkylation)Method B (Reductive Amination)
Selectivity Low (Risk of bis-alkylation)High (Mono-alkylation favored)
Atom Economy Poor (Large hydrazine excess req.)[2]Good
Safety Profile High Risk (Toxic waste, Exotherm)Moderate Risk (H2 gas evolution)
Purification Extraction + CrystallizationFiltration + Crystallization
Cost Low (Reagents are cheap)Moderate (Reducing agents)

Detailed Protocols

Method A: Direct Alkylation (High-Dilution Strategy)

Best for: Rapid synthesis when hydrazine waste disposal is not a limiting factor.[2]

Mechanism: Nucleophilic substitution (


) of the benzyl bromide by hydrazine.
Key Control:  A massive excess of hydrazine (10:1 to 20:1 ratio) is mandatory  to statistically favor mono-alkylation.[2]
Protocol Steps:
  • Reactor Setup: Equip a 5L jacketed reactor with a mechanical stirrer, reflux condenser (0°C coolant), and a pressure-equalizing addition funnel.[2] Flush with

    
    .
    
  • Hydrazine Charge: Charge Hydrazine Hydrate (80% or 64%) (20.0 equiv) into the reactor. Heat to 60°C.

    • Note: Hydrazine is a suspected carcinogen and unstable.[1][2] Use a closed system.

  • Addition: Dissolve 3,5-Difluorobenzyl bromide (1.0 equiv) in Ethanol (3 volumes). Add this solution dropwise to the hydrazine over 2–3 hours.

    • Why? Slow addition keeps the concentration of alkylating agent low relative to hydrazine, suppressing bis-alkylation.

  • Reaction: Stir at 60°C for 2 hours. Monitor by HPLC (Target: <2% Benzyl Bromide).

  • Workup (Critical for Safety):

    • Cool to 20°C.

    • Excess Hydrazine Removal: Distill off ethanol and excess hydrazine under reduced pressure (vacuum).[1][2] Caution: Hydrazine vapors are explosive.[1][2] Use a dedicated trap containing bleach solution.[1]

    • Dilute residue with water and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[2]

  • Salt Formation: Dry the organic layer (

    
    ), filter, and cool to 0°C. Slowly add 4M HCl in Dioxane or Ethanol (1.1 equiv).[2] The white solid precipitates immediately.[1][2]
    
  • Filtration: Collect solid by filtration. Wash with cold

    
    .[1][2]
    
Method B: Reductive Amination (Via Hydrazone)

Best for: GMP scale-up, high purity requirements, and minimized toxic waste.[2]

Mechanism: Condensation of aldehyde to hydrazone, followed by selective reduction of the C=N bond.

Protocol Steps:
  • Condensation:

    • In a reactor, charge 3,5-Difluorobenzaldehyde (1.0 equiv) and Ethanol (5 volumes).[2]

    • Cool to 0–5°C.[1][2]

    • Add Hydrazine Hydrate (1.5 equiv) dropwise.[1][2] Note: Only slight excess needed.

    • Stir at RT for 2 hours. The hydrazone intermediate often precipitates or forms a thick oil.[1]

  • Reduction:

    • Option 1 (Chemical): Add Sodium Borohydride (

      
      )  (1.5 equiv) in portions at 0°C. Stir overnight.
      
    • Option 2 (Catalytic - Industrial): Transfer solution to an autoclave.[1][2] Add 5% Pd/C (5 wt%) and hydrogenate at 3-5 bar

      
       pressure at RT.
      
  • Quenching:

    • If using

      
      , quench carefully with Acetone (scavenges unreacted hydrazine) followed by water.[2]
      
  • Isolation:

    • Evaporate ethanol.[1][2] Extract aqueous residue with Ethyl Acetate.[1][2]

    • Convert to HCl salt as described in Method A.

Analytical Controls & Specifications

Target Product: this compound Hydrochloride MW: 194.61 g/mol (HCl salt)[2]

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 98.0% area
Bis-Impurity HPLC< 0.5%
Hydrazine Content GC or Colorimetric< 10 ppm (Genotoxic impurity)
1H NMR DMSO-d6, 400 MHzδ 10.0-8.5 (br, NH), 7.2-6.9 (m, 3H, Ar-H), 4.1 (s, 2H, CH2)

Note on NMR: The methylene (


) protons in benzylhydrazines typically appear as a singlet around 4.0–4.2 ppm.[1][2] The aromatic protons will show a characteristic splitting pattern due to the 3,5-difluoro substitution (triplet of triplets or multiplet).

Safety & Waste Disposal (Hydrazine)[2][3][4]

Hydrazine is a high-energy, toxic compound.[2] Scale-up requires specific engineering controls.

SafetyWorkflow Spill Hydrazine Waste/Spill Neutralization Neutralization Reactor (Sodium Hypochlorite / Bleach) Spill->Neutralization Reaction Reaction: N2H4 + 2NaOCl -> N2(g) + 2NaCl + 2H2O Neutralization->Reaction Check Check Residual Oxidant (Starch Iodide Paper) Neutralization->Check Disposal Aqueous Waste Disposal Check->Disposal If Oxidant Present

Figure 2: Mandatory workflow for hydrazine waste neutralization.

  • Neutralization Protocol: Dilute waste hydrazine solution with water (1:10).[1][2] Slowly add 10-12% Sodium Hypochlorite (Bleach) while maintaining temperature <50°C (Exothermic!).[2] Continue until starch-iodide paper turns blue (indicating excess oxidant).[1][2]

  • Ventilation: The reaction releases Nitrogen gas (

    
    ).[1][2] Ensure adequate venting to prevent pressure buildup.[1][2]
    

References

  • Hydrazine Safety & Handling

    • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.[1][2]

    • [2]

  • Reductive Amination of Hydrazones

    • A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones.[3]

  • Gabriel Synthesis Alternative (Protected Route)

    • Gabriel Synthesis - Thermo Fisher Scientific.[1][2]

  • Waste Neutralization

    • Products of the neutralization of hydrazine fuels with hypochlorite.[4][5][6]

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of (3,5-Difluorobenzyl)hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (3,5-Difluorobenzyl)hydrazones

Welcome to the technical support guide for the synthesis of (3,5-Difluorobenzyl)hydrazones. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this class of compounds. Instead of a rigid protocol, this guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the common challenges and side reactions encountered in the laboratory. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to optimize your synthetic outcomes.

Core Synthesis Overview

The formation of a (3,5-Difluorobenzyl)hydrazone is fundamentally a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a substituted hydrazine, in this case, likely (3,5-Difluorobenzyl)hydrazine or a related hydrazide.[1][2] The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic C=N-N bond.[3] While straightforward in principle, the reaction is reversible and prone to several competing side reactions that can complicate synthesis and purification.

Below is a general workflow for this synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Combine Carbonyl Compound & this compound B Add Solvent (e.g., Ethanol) & Acid Catalyst (e.g., Acetic Acid) A->B 1. Solubilize C Heat Reaction Mixture (e.g., 50-80°C) B->C D Monitor by TLC/LC-MS (Typically 2-8 hours) C->D 2. Condensation E Cool to Room Temperature or 0°C D->E F Precipitate/Filter Product or Extract with Organic Solvent E->F G Wash & Dry Crude Product F->G H Recrystallization (e.g., from Ethanol) or Chromatography G->H I Characterize Pure Product (NMR, MS, etc.) H->I

Caption: General experimental workflow for hydrazone synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yield is very low, and TLC analysis shows significant amounts of unreacted starting materials. What's going wrong?

Answer: This is a common issue often related to reaction equilibrium or catalyst inefficiency. The formation of a hydrazone is a reversible dehydration reaction.[4][5]

Causality & Expert Analysis:

  • Equilibrium: The reaction produces water as a byproduct.[4] If water is not effectively removed or if the reaction conditions do not sufficiently favor the product side, the equilibrium will lie towards the starting materials.

  • Activation Barrier: The initial nucleophilic attack on the carbonyl is the rate-limiting step and is often slow at neutral pH. While the reaction can proceed without a catalyst, it may require long reaction times.[6] An acid catalyst protonates the carbonyl oxygen, making the carbon significantly more electrophilic and accelerating the initial attack by the hydrazine.[4] However, using too much strong acid can be counterproductive, as it will protonate the hydrazine nucleophile, rendering it inactive. A mild or catalytic amount of acid is therefore optimal.

Troubleshooting Protocol:

  • Introduce a Catalyst: If you are running the reaction neat or in a neutral solvent, add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid.[7] This typically enhances the reaction rate without significantly protonating the hydrazine.

  • Optimize Temperature: Gently heating the reaction mixture (e.g., to 50-80°C) can help drive the reaction towards completion. Monitor the temperature to avoid potential decomposition.

  • Solvent Choice: Ensure your starting materials are fully dissolved. Ethanol or methanol are common and effective solvents for this condensation.[4]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting materials are still present after several hours, consider extending the reaction time (e.g., up to 24 hours) before concluding that the conditions are suboptimal.

G RCHO Carbonyl (Aldehyde/Ketone) Activated_Carbonyl Protonated Carbonyl (Electrophilic) RCHO->Activated_Carbonyl  Protonation H2NR Hydrazine (H2N-NH-R') Intermediate Carbinolamine Intermediate H2NR->Intermediate Nucleophilic Attack H_plus H+ H_plus->RCHO Activated_Carbonyl->Intermediate Nucleophilic Attack Product Hydrazone (R-CH=N-NH-R') Intermediate->Product  Dehydration (-H2O) H2O H2O Intermediate->H2O

Caption: Acid-catalyzed mechanism of hydrazone formation.

Q2: I've isolated my product, but my mass spectrum shows a significant impurity with a mass corresponding to [Carbonyl MW + (3,5-Difluorobenzyl) MW + Carbonyl MW - 2*H₂O]. What is this side product?

Answer: You are most likely observing the formation of an azine , a very common side product in hydrazone synthesis, especially when using unsubstituted or monosubstituted hydrazines.[8]

Causality & Expert Analysis:

Azine formation occurs when the newly formed hydrazone product, which still possesses a nucleophilic -NH₂ group (or -NHR group), attacks a second molecule of the carbonyl starting material.[1][4] This is essentially a second condensation reaction. This side reaction is particularly favored under two conditions:

  • Stoichiometry: If the carbonyl compound is used in excess relative to the hydrazine.[8]

  • Reaction Conditions: If the reaction is heated for an extended period, allowing the secondary reaction to occur.

Troubleshooting Protocol:

  • Control Stoichiometry: The most effective preventative measure is to adjust the stoichiometry. Use a slight excess of the hydrazine reagent (e.g., 1.05 to 1.1 equivalents) relative to the carbonyl compound. This ensures the carbonyl is consumed before it can react with the hydrazone product.

  • Order of Addition: Consider adding the carbonyl compound slowly to a solution of the hydrazine. This maintains a low concentration of the carbonyl at any given time, disfavoring the second reaction.

  • Monitor Closely: Use TLC or LC-MS to monitor the appearance of the azine byproduct. Stop the reaction as soon as the starting carbonyl has been consumed to prevent the subsequent side reaction from progressing.

G Hydrazone Formed Hydrazone R-CH=N-NHR' Azine Azine Byproduct R-CH=N-N=CH-R Hydrazone->Azine Nucleophilic Attack & Dehydration Carbonyl Second Carbonyl Molecule (R-CH=O) Carbonyl->Azine Nucleophilic Attack & Dehydration H2O H2O Azine->H2O

Caption: Mechanism of azine formation side reaction.

Q3: My product looks clean after the reaction, but it seems to decompose during column chromatography on silica gel or during aqueous workup. Why?

Answer: Your (3,5-Difluorobenzyl)hydrazone is likely undergoing hydrolysis back to its starting materials. Hydrazones are labile to hydrolysis, and this process is significantly catalyzed by acid.[5]

Causality & Expert Analysis:

  • Silica Gel Acidity: Standard silica gel is acidic (surface Si-OH groups) and can act as a potent catalyst for hydrazone hydrolysis during column chromatography.[9] The stationary phase essentially provides the acidic environment needed to protonate the hydrazone and initiate hydrolysis, leading to smeared TLC plates and poor recovery of the desired product.

  • Aqueous Acidic Workup: Washing the reaction mixture with an acidic solution (e.g., dilute HCl) to remove basic impurities will also hydrolyze the hydrazone product back to the starting aldehyde/ketone and hydrazine salt. Alkyl hydrazones can be 100 to 1000 times more sensitive to hydrolysis than analogous oximes.[1]

Troubleshooting Protocol:

  • Neutralize Workup: During the workup, avoid acidic washes. Use a saturated sodium bicarbonate solution or brine to neutralize any acid catalyst before extraction.

  • Avoid Standard Silica Gel:

    • Recrystallization: This is the preferred method for purifying hydrazones as it avoids acidic conditions. Ethanol is often a suitable solvent.[10]

    • Treated Silica: If chromatography is necessary, use silica gel that has been "deactivated" or "basified" by pre-treating it with a solvent system containing a small amount of a base like triethylamine or ammonia in methanol.[9]

    • Alternative Stationary Phases: Consider using neutral alumina or reverse-phase (C18) silica for chromatography.

  • Storage: Store the final, purified product in a dry, cool, and dark environment. Anhydrous conditions are crucial to prevent slow hydrolysis over time.

G Hydrazone Hydrazone R-CH=N-NHR' Protonated_Hydrazone Protonated Hydrazone Hydrazone->Protonated_Hydrazone Protonation H_plus H+ (from Silica/Acid Wash) H_plus->Hydrazone Intermediate Carbinolamine Intermediate Protonated_Hydrazone->Intermediate Attack by Water H2O H2O H2O->Intermediate Attack by Water Carbonyl Carbonyl (R-CH=O) Intermediate->Carbonyl Breakdown Hydrazine Hydrazine (H3N+-NHR') Intermediate->Hydrazine Breakdown

Caption: Acid-catalyzed hydrolysis of a hydrazone.

Summary Troubleshooting Table

Observed Problem Probable Cause(s) Recommended Solutions
Low Yield / No Reaction Insufficient activation of carbonyl; Reaction equilibrium not favoring product.Add catalytic acetic acid; Gently heat the reaction; Ensure reactants are fully dissolved.
High MW Impurity (Azine) Incorrect stoichiometry (excess carbonyl); Prolonged reaction time.Use a slight excess (1.05-1.1 eq.) of the hydrazine; Add carbonyl slowly to the hydrazine solution; Monitor reaction and stop once starting carbonyl is consumed.
Product Decomposition Acid-catalyzed hydrolysis during workup or purification.Use neutral or basic washes (e.g., NaHCO₃); Avoid standard silica gel chromatography; Purify by recrystallization (e.g., from ethanol) or use basified silica/alumina.
Oily/Difficult to Purify Product Presence of multiple isomers (E/Z); Contamination with side products.Attempt recrystallization from various solvents (ethanol, methanol, isopropanol); If chromatography is required, use a deactivated stationary phase.[10]

References

  • Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Hydrazone. Retrieved from [Link]

  • Nikolova, Y., et al. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. Molecules, 28(17), 6263. Available at: [Link]

  • Narisetty, R., et al. (2014). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 10(7). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39231-39245. Available at: [Link]

  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Hydrazine. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(18), 8562-8569. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability study of hydrazones. [Data set]. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? [Forum post]. Retrieved from [Link]

  • Al-Amiery, A. A. (2016). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Journal of Chemical and Pharmaceutical Research, 8(7), 497-503. Available at: [Link]

  • ResearchGate. (2019). Synthesis of New Azines in Various Reaction Conditions and Investigation of their Cycloaddition Reaction. [Conference Paper]. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2020). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 25(16), 3583. Available at: [Link]

  • ER Publications. (2014). A Historical Perspective on the Structure, Synthesis, and Use of Azines. International Journal of Enhanced Research in Science Technology & Engineering, 3(7), 430-446. Available at: [Link]

Sources

Technical Support Center: Purification of Fluorinated Hydrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated hydrazine compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the unique challenges presented by this class of molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying principles to empower you to make informed decisions in your work.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of fluorinated hydrazine compounds.

Q1: Why are fluorinated hydrazine compounds notoriously difficult to purify?

A: The purification challenges arise from a combination of the properties of the hydrazine moiety and the effects of fluorination. Hydrazines are polar, basic, and can be prone to oxidation, especially under neutral or alkaline conditions. They can also chelate with metal ions and may exhibit strong interactions with silica gel, leading to peak tailing and decomposition on standard chromatography columns.[1] The introduction of fluorine, while often beneficial for the final compound's properties, adds another layer of complexity. Fluorine's high electronegativity can alter the basicity of the hydrazine nitrogens and affect the molecule's overall polarity and solubility, making separation from non-fluorinated or differently fluorinated impurities challenging.[2][3]

Q2: My fluorinated hydrazine seems to be degrading on my standard silica gel column. What is happening and what can I do?

A: Silica gel is inherently acidic, which can lead to the degradation of sensitive compounds like some hydrazines. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or acid-catalyzed decomposition.

  • Immediate Action: To test for silica gel stability, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and re-run it in the same solvent system. If the spot remains intact and on the diagonal, your compound is likely stable. If you see streaking or new spots, your compound is degrading.

  • Solution: Consider deactivating the silica gel by treating it with a base, such as triethylamine, before packing your column. Alternatively, using a different stationary phase like alumina (neutral or basic) or a bonded phase like C18 or a pentafluorophenyl (PFP) phase is highly recommended.[4][5]

Q3: I am seeing multiple spots on my TLC that I suspect are isomers. How common is this and how can I separate them?

A: The formation of constitutional isomers can be a drawback in some fluorination reactions.[6] Additionally, if you are working with hydrazones, you may have a mixture of E/Z isomers. Separating these isomers can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC) with a specialized column, such as a PFP column, often provides the necessary selectivity to resolve these closely related compounds. PFP phases offer multiple interaction mechanisms, including dipole-dipole, π-π, and shape selectivity, which can be effective for isomer separation.[4][5]

Q4: How does the degree of fluorination affect the choice of purification method?

A: The percentage of fluorine content can be a key factor in chromatographic separation.[7] For highly fluorinated compounds, "fluorous" chromatography techniques are extremely effective. These methods utilize a fluorinated stationary phase (fluorous silica) or fluorous solid-phase extraction (F-SPE) cartridges. The principle is based on the "like-dissolves-like" concept, where highly fluorinated molecules have a strong affinity for the fluorinated stationary phase. This allows for a clean separation from non-fluorinated or less-fluorinated impurities.[8][9][10]

Q5: What are the best analytical techniques to assess the purity of my final fluorinated hydrazine compound?

A: A combination of techniques is ideal.

  • NMR Spectroscopy: ¹H NMR is essential for confirming the overall structure and identifying proton-containing impurities. ¹⁹F NMR is particularly powerful as it provides a distinct signal for each unique fluorine environment in your molecule and can be used to detect and quantify fluorinated byproducts that may not be visible in the ¹H NMR spectrum.[11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your compound. LC-MS is an excellent tool for identifying and quantifying impurities, especially those present at low levels.[11][12][15]

  • HPLC: HPLC with a UV or MS detector is the gold standard for assessing purity. Developing a robust HPLC method is critical for determining the percentage purity and detecting any non-volatile or UV-inactive impurities.

II. Troubleshooting Guide

This section provides a structured approach to solving common problems encountered during the purification of fluorinated hydrazine compounds.

Problem 1: Low or No Recovery of the Compound from a Chromatography Column
Symptom Potential Cause Recommended Solution
Compound appears to be "stuck" on the column. 1. Irreversible adsorption or decomposition on silica gel: The basic hydrazine moiety is strongly interacting with the acidic silica.• Switch to a less acidic stationary phase like neutral alumina or a PFP column. • Deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of a volatile base like triethylamine.
2. Incorrect solvent system: The mobile phase may not be polar enough to elute your compound.• Gradually increase the polarity of your eluent system. • If your compound is highly polar, consider switching to a more polar chromatography technique like Hydrophilic Interaction Chromatography (HILIC).
3. Compound is highly insoluble in the mobile phase: The compound may have precipitated at the top of the column.• Ensure your crude material is fully dissolved in the loading solvent before applying it to the column. • Consider using a stronger, more polar loading solvent, but be mindful of its effect on the initial separation.
Fractions are very dilute, and the compound is not detected. 1. Overloaded column: Too much crude material was loaded, leading to broad bands and dilute fractions.• Reduce the amount of material loaded onto the column. A general rule of thumb is 1-5% of the column weight for silica gel.
2. Inappropriate column size: The column is too large for the amount of material being purified.• Use a smaller column to maintain a more concentrated band of your compound.
Problem 2: Co-elution of the Product with Impurities
Symptom Potential Cause Recommended Solution
TLC shows a single spot, but NMR or LC-MS reveals impurities. 1. Impurity has a similar polarity to the product: This is common with isomers or byproducts of the same reaction.• Switch to a stationary phase with a different selectivity. PFP columns are excellent for separating isomers and compounds with similar polarities due to their multiple modes of interaction.[4][5] • Optimize your mobile phase. Sometimes, switching one of the solvents in your eluent system (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can significantly alter the selectivity.
2. The impurity is a non-UV active byproduct: You may not see it on a TLC visualized with a UV lamp.• Use a universal staining agent for your TLC plates (e.g., potassium permanganate or vanillin) to visualize all compounds. • Rely on analytical techniques like LC-MS or NMR of the "pure" fractions to guide your purification strategy.
Streaking or tailing of the main spot on TLC and column. 1. Strong interaction with the stationary phase: The basic hydrazine is interacting strongly with acidic silica.• Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to your mobile phase to compete with your compound for the active sites on the silica.
2. Compound is not fully soluble in the mobile phase. • Try a different solvent system in which your compound has better solubility.
Problem 3: Compound Instability and Degradation During Purification
Symptom Potential Cause Recommended Solution
Appearance of new spots on TLC after workup or during chromatography. 1. Hydrolysis of a hydrazone: Hydrazones can be labile to hydrolysis, especially under acidic conditions.[16][17]• Ensure all solvents are anhydrous. • Avoid strongly acidic conditions during workup and purification. If an acidic wash is necessary, perform it quickly and at a low temperature. • Consider using a buffered mobile phase for chromatography if pH control is critical.
2. Oxidation of the hydrazine: Hydrazines can be oxidized by air, especially in the presence of metal ions or under basic conditions.[18]• Keep your compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible. • Use freshly distilled, de-gassed solvents for your purification. • Avoid prolonged exposure to basic conditions.
Color change of the compound during purification. 1. Formation of colored byproducts: Oxidation or other degradation pathways can lead to colored impurities.• Work quickly and at lower temperatures to minimize degradation. • If the colored impurity is significantly different in polarity, it may be easily separated. If not, a different purification strategy may be needed.

III. Experimental Protocols and Methodologies

Protocol 1: Purification using a Pentafluorophenyl (PFP) HPLC Column

PFP columns are highly effective for separating fluorinated compounds and their isomers due to their unique selectivity.[4][5]

  • Column Selection: Choose a PFP-propyl bonded silica column. A common size for preparative work is 250 x 21.2 mm with 5 µm particles.

  • Mobile Phase Selection:

    • A common starting point is a gradient of acetonitrile in water.

    • For basic hydrazines, adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic phases can improve peak shape.

  • Sample Preparation: Dissolve the crude material in a solvent that is compatible with the initial mobile phase conditions (e.g., a small amount of DMSO or the mobile phase itself). Filter the sample through a 0.45 µm filter before injection.

  • Gradient Optimization:

    • Start with a scouting gradient (e.g., 5% to 95% acetonitrile over 20 minutes) to determine the approximate elution time of your compound.

    • Optimize the gradient around the elution time of your compound to achieve the best resolution from impurities. A shallower gradient will provide better separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure fractions.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If an acidic modifier like TFA was used, it may need to be removed by co-evaporation with a neutral solvent or by a subsequent workup procedure.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is ideal for the rapid separation of highly fluorinated compounds from non-fluorinated or less-fluorinated impurities.[8][9]

  • Cartridge Selection: Choose a fluorous silica gel cartridge with a sorbent mass appropriate for your sample size.

  • Cartridge Conditioning:

    • Wash the cartridge with a fluorophilic solvent (e.g., perfluorohexanes or a fluorinated ether) to activate the stationary phase.

    • Equilibrate the cartridge with a fluorophobic solvent that is miscible with your loading solvent (e.g., methanol or acetonitrile).

  • Sample Loading:

    • Dissolve your crude mixture in a small amount of a fluorophobic solvent (e.g., methanol, acetonitrile, or water).[8]

    • Load the sample onto the conditioned cartridge. The highly fluorinated compound will be retained, while the less fluorinated and non-fluorinated compounds will pass through.

  • Washing:

    • Wash the cartridge with a fluorophobic solvent to elute any remaining non-fluorinated impurities.

  • Elution:

    • Elute your desired highly fluorinated compound with a fluorophilic solvent.

  • Solvent Removal: Remove the fluorinated solvent, which often requires different conditions than standard organic solvents due to their high volatility and density.

IV. Data and Visualization

Table 1: Comparison of Chromatographic Stationary Phases
Stationary PhasePrimary Interaction Mechanism(s)Best Suited ForPotential Issues with Fluorinated Hydrazines
Silica Gel Adsorption (polar interactions)General purpose purification of moderately polar compounds.Strong interaction with basic hydrazines leading to tailing and decomposition. Poor selectivity for fluorinated isomers.
Alumina (Neutral/Basic) Adsorption (polar interactions)Purification of basic and acid-sensitive compounds.Can still have strong interactions with polar compounds.
C18 (Reversed-Phase) Hydrophobic interactionsPurification of non-polar to moderately polar compounds.Poor retention of highly polar fluorinated hydrazines.
Pentafluorophenyl (PFP) π-π, dipole-dipole, shape selectivity, hydrophobic interactionsSeparation of isomers, aromatic compounds, and halogenated compounds.[4][5]Requires HPLC or MPLC systems. Solvents must be HPLC grade.
Fluorous Silica Fluorophilic interactionsSeparation of highly fluorinated compounds from non-fluorinated compounds.[8]Only effective for compounds with high fluorine content. Requires specialized fluorous solvents.
HILIC Partitioning into an adsorbed water layerPurification of very polar compounds.Requires careful control of water content in the mobile phase.
Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree start Crude Fluorinated Hydrazine Compound is_highly_fluorinated High fluorine content? start->is_highly_fluorinated is_polar Compound is highly polar? is_highly_fluorinated->is_polar No fspe Fluorous SPE (F-SPE) or Fluorous Chromatography is_highly_fluorinated->fspe Yes silica_stability Stable on silica gel? is_polar->silica_stability No hilic HILIC or other polar-compatible method is_polar->hilic Yes isomers_present Isomers or closely eluting impurities? silica_stability->isomers_present Yes alumina_chrom Alumina or deactivated silica chromatography silica_stability->alumina_chrom No pfp_hplc PFP-HPLC isomers_present->pfp_hplc Yes standard_silica Standard silica gel chromatography isomers_present->standard_silica No

Caption: A decision tree to guide the selection of an appropriate purification method.

Diagram 2: Workflow for Troubleshooting Low Recovery

Low_Recovery_Workflow start Low Recovery Observed check_tlc Analyze crude and column flow-through by TLC/LC-MS start->check_tlc compound_on_column Is the compound still on the column? check_tlc->compound_on_column compound_in_flowthrough Is the compound in the flow-through? compound_on_column->compound_in_flowthrough No increase_polarity Flush column with a very polar solvent (e.g., Methanol) compound_on_column->increase_polarity Yes decomposition Compound likely decomposed on the column compound_in_flowthrough->decomposition No wrong_solvent Initial solvent system was too polar compound_in_flowthrough->wrong_solvent Yes analyze_flush Analyze the flush. Is the compound present? increase_polarity->analyze_flush analyze_flush->decomposition No analyze_flush->wrong_solvent Yes, but eluted with strong solvent

Sources

Improving the yield of (3,5-Difluorobenzyl)hydrazine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3,5-Difluorobenzyl)hydrazine Synthesis & Optimization

Executive Summary

Synthesizing this compound presents a classic nucleophilic competition challenge. The electron-withdrawing nature of the 3,5-difluoro substitution pattern activates the benzylic carbon, increasing its electrophilicity compared to unsubstituted benzyl halides.[1] While this accelerates the initial reaction, it simultaneously increases the risk of polyalkylation —where the product (a secondary amine) competes with the starting hydrazine to react with the benzyl halide.[1]

This guide provides two validated protocols:

  • Protocol A (Direct Alkylation): Optimized for speed and cost, utilizing kinetic control.[1]

  • Protocol B (Protected Route): Optimized for maximum yield and purity, utilizing thermodynamic control via Boc-protection.[1]

Module 1: The Direct Alkylation Protocol (Kinetic Control)

Best for: Early-stage discovery, small scale (<5g), or when hydrazine hydrate is abundant/cheap.[1]

The Core Challenge: Polyalkylation

In a 1:1 stoichiometric reaction, the yield of the desired mono-alkylated product is often <40% due to the formation of the bis-benzyl species.[1]

The Solution: High Dilution & Massive Excess.[1] You must render the statistical probability of the benzyl halide encountering a free hydrazine molecule significantly higher than it encountering a product molecule.

Optimized Protocol
  • Reagents:

    • Hydrazine Hydrate (64-65% or 80%): 10.0 equivalents (Critical).[1]

    • 3,5-Difluorobenzyl bromide: 1.0 equivalent.[1][2]

    • Solvent: Ethanol (Absolute) or THF.[1]

  • Procedure:

    • Step 1: Dissolve Hydrazine Hydrate (10 eq) in Ethanol (10 mL/g of hydrazine) in a round-bottom flask. Heat to a gentle reflux (approx. 78°C).[1]

    • Step 2: Dissolve 3,5-Difluorobenzyl bromide (1 eq) in Ethanol (5 mL/g).

    • Step 3: Add the bromide solution to the refluxing hydrazine dropwise over 60–90 minutes. Do not dump it in.

    • Step 4: Reflux for an additional 2 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).[1]

    • Step 5 (Workup): Cool to room temperature. Concentrate under reduced pressure to remove ethanol.[1]

    • Step 6 (Extraction): Dilute residue with water and extract with DCM (3x). Note: The excess hydrazine hydrate remains in the aqueous layer.

Yield Expectation: 65–75% (Mono-alkylated).[1]

Module 2: The Protected Pathway (Boc-Strategy)

Best for: Scale-up (>10g), GMP processes, or when high purity (>98%) is required without chromatography.

The Logic

By using tert-butyl carbazate (Boc-hydrazine), we block one nucleophilic site.[1] The resulting intermediate is chemically incapable of double alkylation at the same nitrogen under standard conditions.[1]

Optimized Protocol
  • Step 1: Alkylation

    • Reagents: tert-Butyl carbazate (1.1 eq), Potassium Carbonate (2.0 eq), Potassium Iodide (0.1 eq, catalyst).

    • Solvent: Acetonitrile (ACN) or DMF.[1]

    • Procedure: Reflux 3,5-Difluorobenzyl bromide with reagents in ACN for 4–6 hours.

    • Result: Formation of Boc-1-(3,5-difluorobenzyl)hydrazine.[1]

  • Step 2: Deprotection

    • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

    • Procedure: Stir the Boc-intermediate at room temperature for 2 hours.

    • Workup: Remove solvent in vacuo.[1][3] The product precipitates as the hydrochloride salt.

Yield Expectation: 85–95% (Overall).

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition in the direct method versus the linear success of the protected method.

ReactionPathways Start 3,5-Difluorobenzyl Bromide Direct Direct Alkylation (Kinetic Control) Start->Direct Route A Protected Protected Route (Thermodynamic Control) Start->Protected Route B Hydrazine Hydrazine Hydrate (xs) Hydrazine->Direct BocHyd Boc-Hydrazine BocHyd->Protected Mono Target Product (Mono-alkylated) Direct->Mono Major (if 10eq Hydrazine) Bis Impurity (Bis-alkylated) Direct->Bis Major (if 1:1 eq) Mono->Bis Over-reaction BocInter Boc-Intermediate Protected->BocInter Selective Deprotect Acid Deprotection BocInter->Deprotect Deprotect->Mono High Purity

Figure 1: Reaction pathway comparison. Route A relies on stoichiometry to prevent the 'Over-reaction' step. Route B physically blocks the second reaction site.

Module 4: Troubleshooting & FAQs

Q1: My product is an oil that refuses to crystallize. How do I purify it?

A: Free-base benzyl hydrazines are often viscous oils.[1] The Fix: Convert it to the Hydrochloride Salt.

  • Dissolve your crude oil in a minimal amount of Ethanol or THF.[1]

  • Add 2.0 equivalents of 4M HCl in Dioxane (or concentrated aqueous HCl).

  • A white precipitate should form immediately.[1]

  • Filter and wash with cold ether.[1] Result: this compound dihydrochloride is a stable, crystalline solid that is easy to handle.

Q2: I am seeing a large "M+ dimmer" peak in my Mass Spec (LC-MS).

A: This confirms Bis-alkylation .[1] You likely used insufficient hydrazine excess or added the bromide too quickly.[1] The Fix: You cannot easily revert the bis-product. You must restart using Protocol A with strictly 10 equivalents of hydrazine, or switch to Protocol B .[1]

Q3: Why use Potassium Iodide (KI) in the protected route?

A: The Finkelstein reaction logic.[1] KI reacts with the benzyl bromide in situ to form benzyl iodide.[1] The iodide is a better leaving group than bromide, accelerating the nucleophilic attack by the Boc-hydrazine.[1] This allows the reaction to proceed at lower temperatures, reducing thermal degradation.[1]

Q4: Can I store the free base?

A: Not recommended. Hydrazines are sensitive to oxidation (air) and can form hydrazones with atmospheric aldehydes/ketones over time.[1] Best Practice: Store as the HCl salt at -20°C under Argon.

Module 5: Data Summary

ParameterProtocol A (Direct)Protocol B (Protected)
Reagent Cost LowModerate (Boc-hydrazine)
Step Count 1 Step2 Steps
Typical Yield 65–75%85–95%
Purity Profile Contains trace bis-impurityVery High (>98%)
Scalability Difficult (Volume issues)Excellent
Atom Economy Poor (Excess hydrazine waste)Good

References

  • Ragnarsson, U. (2001).[1][4] "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-220. Link

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[5] "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Organic Letters, 9(6), 1097-1099.[1] Link

  • Organic Syntheses. (2013).[1] "Synthesis of Monosubstituted Hydrazines via N-Alkylation of N-Boc-hydrazine." Organic Syntheses, Coll.[4] Vol. 10. Link[1]

  • Guidechem. (n.d.).[1] "Benzylhydrazine Dihydrochloride Synthesis & Properties." Link

  • National Institutes of Health (NIH). (2011).[1] "Iron-Mediated Dialkylation of Alkenylarenes with Benzyl Bromides." PMC.[1] Link

Sources

How to avoid impurities in (3,5-Difluorobenzyl)hydrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3,5-Difluorobenzyl)hydrazine. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will address common challenges, troubleshoot impurity formation, and provide validated protocols based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary challenges?

The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution (alkylation) of hydrazine with a 3,5-difluorobenzyl halide (typically the bromide or chloride). While straightforward, this reaction is notoriously difficult to control and often leads to a mixture of products.[1]

The core challenge stems from the fact that hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. After the initial mono-alkylation to form the desired product, this product itself remains nucleophilic and can react with another molecule of the benzyl halide. This leads to over-alkylation.

Troubleshooting Guide: The Alkylation Pathway

The direct alkylation of hydrazine remains a common industrial and laboratory method. This section focuses on troubleshooting impurities specific to this route.

A 3,5-Difluorobenzyl Halide (Ar-CH₂-X) P This compound (Desired Product) A->P Desired Reaction (Mono-alkylation) I1 1,2-bisthis compound (Symmetrical Impurity) A->I1 Over-alkylation (N2) I2 1,1-bisthis compound (Unsymmetrical Impurity) A->I2 Over-alkylation (N1) I3 3,5-Difluorobenzyl Alcohol (Hydrolysis Impurity) A->I3 Side Reaction (Hydrolysis) B Hydrazine (H₂N-NH₂) B->P Desired Reaction (Mono-alkylation) P->I1 Over-alkylation (N2) P->I2 Over-alkylation (N1) H2O Water (H₂O) (from Hydrazine Hydrate) H2O->I3 Side Reaction (Hydrolysis)

Caption: Primary reaction and side-product formation in the alkylation synthesis route.

Q2: My crude product contains significant amounts of higher molecular weight impurities. What are they and how can I prevent their formation?

This is the most common issue in this synthesis and is caused by over-alkylation . The mono-substituted product, this compound, is still nucleophilic and competes with hydrazine for the remaining 3,5-difluorobenzyl halide. This results in di-substituted impurities and, to a lesser extent, tri-substituted ones.[1][2]

The two primary di-substituted impurities are:

  • 1,2-bisthis compound (Symmetrical): Formed by alkylation on the second nitrogen atom.

  • 1,1-bisthis compound (Unsymmetrical): Formed by a second alkylation on the same nitrogen atom.

Causality & Prevention:

The formation of these impurities is governed by reaction kinetics and stoichiometry. To favor the desired mono-alkylation, you must ensure that a molecule of 3,5-difluorobenzyl halide is statistically more likely to encounter a hydrazine molecule than a this compound molecule.

Recommended Protocol Adjustments:

  • Use a Large Excess of Hydrazine: Employing a 10 to 20-fold molar excess of hydrazine is the most effective strategy.[1] This dramatically shifts the reaction equilibrium towards the mono-substituted product.

  • Controlled Addition: Add the 3,5-difluorobenzyl halide slowly and dropwise to the vigorously stirred hydrazine solution. This maintains a low instantaneous concentration of the alkylating agent, preventing localized "hot spots" where the product concentration builds up and competes for the halide.

  • Temperature Control: Conduct the reaction at a low temperature (e.g., 0-10 °C). Lower temperatures reduce the rate of the second alkylation reaction more significantly than the first, improving selectivity.

Impurity TypeCausePrevention Strategy
Di- and Tri-substituted Hydrazines Over-alkylation of the product.Use a large molar excess (10-20x) of hydrazine. Slow, controlled addition of the benzyl halide. Maintain low reaction temperatures (0-10 °C).
3,5-Difluorobenzyl Alcohol Hydrolysis of the benzyl halide by water.Use anhydrous hydrazine if possible. If using hydrazine hydrate, minimize reaction time and use a non-aqueous solvent.
Unreacted 3,5-Difluorobenzyl Halide Incomplete reaction.Ensure sufficient reaction time, monitor by TLC/GC. Can be removed during basic workup.
Q3: I am observing 3,5-difluorobenzyl alcohol in my final product. What is the source?

The presence of 3,5-difluorobenzyl alcohol is almost always due to the hydrolysis of the 3,5-difluorobenzyl halide starting material . This occurs when water is present in the reaction mixture. The most common source of water is the use of hydrazine hydrate (N₂H₄·H₂O) instead of anhydrous hydrazine.

Troubleshooting Steps:

  • Starting Material Check: First, ensure your 3,5-difluorobenzyl halide is not contaminated with the alcohol from its own synthesis. A simple ¹H NMR or GC-MS of the starting material will confirm this. The synthesis of the halide often involves the reduction of 3,5-difluorobenzaldehyde to the alcohol, followed by halogenation.[3]

  • Consider Anhydrous Hydrazine: If feasible and safe, using anhydrous hydrazine will eliminate the primary source of water. However, anhydrous hydrazine is highly toxic and pyrophoric, requiring specialized handling procedures.

  • Optimize Solvent System: If using hydrazine hydrate is necessary, conduct the reaction in a solvent like ethanol or isopropanol. After the reaction, a proper aqueous workup (e.g., extraction with a nonpolar solvent like dichloromethane or ethyl acetate) followed by a brine wash will help remove the more polar benzyl alcohol.

Alternative Pathway: Reductive Amination

An alternative strategy to avoid over-alkylation issues is the reductive amination of 3,5-difluorobenzaldehyde with hydrazine.[4][5] This two-step, one-pot process involves the initial formation of a hydrazone, which is then reduced in situ to the desired hydrazine.

Aldehyde 3,5-Difluorobenzaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone Step 1: Condensation Azine Azine Impurity (2:1 Adduct) Aldehyde->Azine Side Reaction (2:1 Stoichiometry) Hydrazine Hydrazine Hydrazine->Hydrazone Step 1: Condensation Hydrazine->Azine Side Reaction (2:1 Stoichiometry) Product This compound Hydrazone->Product Step 2: Reduction Reducer Reducing Agent (e.g., NaBH₃CN) Reducer->Product Step 2: Reduction

Caption: The reductive amination pathway and the formation of the common azine impurity.

Q4: In the reductive amination, I'm getting a bright yellow, insoluble precipitate. What is it?

This precipitate is almost certainly 1,2-bis(3,5-difluorobenzylidene)hydrazine , commonly known as an azine . This impurity forms when two molecules of the 3,5-difluorobenzaldehyde react with one molecule of hydrazine.

Causality & Prevention:

Azine formation is a competing condensation reaction. It is favored when the local concentration of the aldehyde is high relative to hydrazine.

Recommended Protocol Adjustments:

  • Reverse Addition: Instead of adding hydrazine to the aldehyde, perform a reverse addition: add the 3,5-difluorobenzaldehyde solution slowly to the hydrazine solution. This maintains an excess of hydrazine throughout the addition, favoring the formation of the desired 1:1 hydrazone intermediate.

  • pH Control: The initial condensation to form the hydrazone is typically favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbon more electrophilic without fully protonating the hydrazine and rendering it non-nucleophilic.

  • Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine/hydrazone C=N bond over the aldehyde C=O bond. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[5] Using a stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde to 3,5-difluorobenzyl alcohol.

Purification & Analysis

Q5: What is the best way to purify the crude this compound?

Purification strategy depends on the primary impurities present. This compound is a base, a property that is highly useful for purification.

Recommended Purification Workflow:

Crude Crude Product (in Organic Solvent, e.g., DCM/EtOAc) AcidWash 1. Acid Extraction (e.g., 1M HCl) Crude->AcidWash OrganicLayer Organic Layer (Contains neutral impurities like di-substituted product, alcohol) AcidWash->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains protonated product as hydrochloride salt) AcidWash->AqueousLayer Basify 2. Basify Aqueous Layer (e.g., with NaOH or K₂CO₃ to pH > 10) AqueousLayer->Basify Extract 3. Re-extract with Organic Solvent Basify->Extract PureOrganic Organic Layer with Pure Product Extract->PureOrganic Dry 4. Dry (Na₂SO₄), Filter, Evaporate PureOrganic->Dry Final Pure this compound Dry->Final

Caption: A standard acid-base extraction workflow for purification.

  • Acid-Base Extraction: This is the most effective method.

    • Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic desired product will be protonated and move into the aqueous layer, while neutral impurities (like the di-substituted hydrazine and benzyl alcohol) will remain in the organic layer.

    • Separate the layers. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >10 to deprotonate the product, which will often precipitate or form an oil.

    • Extract the free-based product back into a fresh organic solvent.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The hydrochloride salt of this compound can often be crystallized from a suitable solvent system like isopropanol/ether, providing very high purity material.

  • Column Chromatography: While possible, it can be challenging due to the basicity of the product. Using silica gel treated with a small amount of triethylamine (~1%) in the eluent can help prevent streaking and improve separation.

Q6: How can I monitor my reaction and analyze the purity of my final product?
  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. A typical eluent system would be ethyl acetate/hexanes. Staining with potassium permanganate (KMnO₄) is effective as hydrazines are easily oxidized and will show up as yellow/brown spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides a definitive structural confirmation and purity assessment. Look for the characteristic benzylic CH₂ protons and the N-H protons (which may be broad and are D₂O exchangeable). The relative integration of impurity peaks versus product peaks can be used to quantify purity.

    • ¹⁹F NMR: A very clean method for fluorine-containing compounds. The product should show a single primary signal for the two equivalent fluorine atoms. Impurities will have distinct signals.

References

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company.

  • Hydrazine synthesis - US5274096A. Google Patents.

  • Derivatization process of three hydrazine‐related impurities with benzaldehyde. ResearchGate.

  • Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them - EP0294258A1. Google Patents.

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.

  • Process for purifying aqueous hydrazine hydrate solutions - US4657751A. Google Patents.

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE. DTIC (Defense Technical Information Center).

  • Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis.

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemCatChem.

  • Unexpected reaction of dibenzyl disulfide with hydrazine. ResearchGate.

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Technical Support Center: Managing the Thermal Stability of Fluorinated Benzylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Thermal stability, oxidation prevention, and safety protocols for fluorinated benzylhydrazines (


).

Executive Summary

Fluorinated benzylhydrazine derivatives are high-value intermediates in medicinal chemistry (e.g., monoamine oxidase inhibitors) and agrochemistry. However, they present a "dual-threat" stability profile:

  • The Hydrazine Core: Inherently reducing and nucleophilic, prone to air oxidation and disproportionation.

  • The Benzylic Position: Susceptible to radical autoxidation, a process often accelerated by trace metals or light.

While fluorine substitution (e.g., 4-F, 2,4-difluoro) modulates lipophilicity and metabolic stability, it does not confer thermal immunity. In fact, the electron-withdrawing nature of fluorine can alter the acidity of the hydrazinium ion, necessitating precise salt formation protocols.

This guide provides the standard operating procedures (SOPs) to stabilize these compounds and safely assess their thermal limits.

Module 1: Troubleshooting & Diagnostics (FAQ)

Q1: My white benzylhydrazine solid turned pink/brown overnight. Is it ruined?

Diagnosis: Oxidative Degradation (Diazenyl Formation).

  • Cause: Free-base hydrazines are potent reducing agents. Exposure to atmospheric oxygen creates radical intermediates (superoxides), leading to the formation of azo compounds (

    
    ) or conjugated quinoid species, which are intensely colored (pink/brown).
    
  • Impact: Purity has compromised. The decomposition is often autocatalytic.

  • Solution:

    • Immediate: Purify via recrystallization (alcohol/ether) under an inert atmosphere (Argon).

    • Prevention:[1] Never store as a free base. Convert to the Hydrochloride (HCl) or Oxalate salt immediately (See Module 3).

Q2: The DSC trace shows a sharp exothermic peak at 140°C. Can I run my reaction at 120°C?

Diagnosis: Thermal Runaway Risk.

  • Analysis: A sharp exotherm indicates rapid decomposition (likely

    
     extrusion).
    
  • Rule of Thumb: The "Safety Margin of 100 K" is the industrial standard. If decomposition starts (

    
    ) at 140°C (413 K), the maximum safe processing temperature (
    
    
    
    ) should be restricted to:
    
    
    In this case,
    
    
    is your limit. Running at 120°C is extremely hazardous.
  • Action: Re-evaluate the synthetic route to use lower temperatures or catalytic methods.

Q3: I cannot get the HCl salt to precipitate; it remains an oil.

Diagnosis: Hygroscopicity or Solvent Entrapment.

  • Cause: Fluorinated benzylhydrazine salts can be hygroscopic. Excess water or alcohol prevents crystallization.

  • Solution:

    • Use anhydrous solvents (e.g., 4M HCl in Dioxane or Et2O).

    • Triturate the oil with cold diethyl ether or hexanes to induce nucleation.

    • Dry under high vacuum (

      
       mbar) for 24 hours to remove trapped solvent lattice.
      

Module 2: Thermal Safety Assessment Workflow

Before scaling up any reaction involving energetic hydrazines, you must define the "Zone of Thermal Stability."

Protocol: DSC/TGA Screening

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).
  • Sample Prep: Weigh 2–5 mg of the derivative into a gold-plated high-pressure crucible (to contain volatile decomposition gases).

  • TGA Run: Heat from 25°C to 400°C at 10°C/min under

    
    .
    
    • Look for: Mass loss onset. Pure decomposition usually shows rapid mass loss (release of

      
       and 
      
      
      
      ).
  • DSC Run: Heat from 25°C to 400°C at 5°C/min.

    • Critical Data:

      • Endotherms: Melting point (clean peak = pure).

      • Exotherms: Decomposition.[2] Note the Onset Temperature (tangent intercept), not just the peak temperature.

Data Interpretation Table
ParameterValue RangeInterpretationAction Required


Unstable Store at -20°C; Ship on dry ice.


Moderately Stable Store at 4°C; Process

.


High Energy Explosion Hazard. Limit scale to <1g.
Mass Loss

(early)
Volatile/Wet Dry sample; Check for solvates.

Module 3: Stabilization Protocol (Salt Formation)

The only reliable way to store fluorinated benzylhydrazines is by protonating the


-nitrogen lone pair, rendering it non-nucleophilic and resistant to oxidation.
Workflow Diagram: Stabilization Logic

G Start Crude Fluorinated Benzylhydrazine (Free Base) Decision Is it an Oil or Solid? Start->Decision Dissolve Dissolve in Anhydrous Et2O or Dioxane (Inert Atm) Decision->Dissolve Oil/Low Melt Solid Acidify Add 1.1 eq. HCl (4M in Dioxane) Dissolve->Acidify Precipitate Precipitate Forms (White Solid) Acidify->Precipitate Exothermic Filter Filter under Argon Wash with cold Et2O Precipitate->Filter Storage Stable Storage (Desiccator, 4°C) Filter->Storage

Figure 1: Decision tree for converting unstable free-base hydrazines into stable hydrochloride salts. Note the requirement for inert atmosphere during the initial dissolution.

Detailed Protocol: Hydrochlorination
  • Dissolution: Dissolve 10 mmol of the crude fluorinated benzylhydrazine in 20 mL of anhydrous diethyl ether or MTBE. Flush the flask with Argon.

  • Acidification: Dropwise, add 12 mmol (1.2 equiv) of 4M HCl in Dioxane .

    • Note: Do not use aqueous HCl, as water is difficult to remove and promotes hydrolysis.

  • Crystallization: A white precipitate should form immediately. If oiling occurs, scratch the glass surface or add a seed crystal.

  • Isolation: Filter the solid rapidly under a blanket of Argon. Wash the cake with

    
     of cold pentane.
    
  • Drying: Dry in a vacuum oven at 25°C (do not heat!) for 4 hours.

  • Validation: Check melting point. A sharp MP

    
     usually indicates successful salt formation.
    

Module 4: Decomposition Mechanisms

Understanding how these molecules break down helps in designing safer experiments.

Pathway Diagram: Thermal & Oxidative Decay

Decomposition Hydrazine Benzylhydrazine (R-NH-NH2) Radical Hydrazyl Radical (R-N•-NH2) Hydrazine->Radical Oxidation (O2/Heat) Diazene Diazene Int. (R-N=NH) Radical->Diazene -H• Products Decomposition Products: N2 (Gas) + Ar-CH3 + Ar-CH2-OH Diazene->Products Thermal Extrusion (-N2)

Figure 2: The primary decomposition pathway involves radical oxidation to a diazene intermediate, followed by rapid nitrogen extrusion. This final step is often the source of thermal runaway (exotherm).

Mechanism Explanation:

  • Initiation: Trace metals or heat cause the loss of a hydrogen atom, forming a hydrazyl radical.

  • Propagation: The radical reacts with oxygen to form diazenes (

    
    ).
    
  • Termination (Explosive): Diazenes are thermally fragile. They decompose to release nitrogen gas (

    
    ) and benzyl radicals, which recombine to form toluene or benzyl alcohol derivatives. The release of gas in a closed vessel causes pressure failure.
    

References

  • Ragnarsson, U. (2001). "Synthetic methodology for alkyl substituted hydrazines." Chemical Society Reviews, 30(4), 205-213. Link

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard reference for hydrazine safety and "Rule of 100K"). Link

  • BenchChem Safety Guide. (2025). "Safety and handling of fluorinated organic compounds." Link

  • U.S. Department of Defense. (1969). "The Thermal Decomposition of Thirty Commercially Available Materials." Defense Technical Information Center. (Foundational data on hydrazine DSC profiles). Link

  • TGA/DSC Methodology. (2025). "Materials Characterization by Thermal Analysis." TA Instruments Technical Library. Link

Sources

Validation & Comparative

A Comparative Guide to the Stability of Fluorinated Benzylhydrazines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for enhancing pharmacokinetic properties. Among the myriad of fluorine-containing scaffolds, fluorinated benzylhydrazines represent a critical class of molecules with diverse biological activities. However, their successful development hinges on a thorough understanding of their stability. This guide provides a comprehensive comparative analysis of the stability of different fluorinated benzylhydrazines, offering experimental insights and detailed protocols to aid researchers in the selection and optimization of drug candidates.

The Rationale for Fluorination in Benzylhydrazine Scaffolds

The introduction of fluorine into a molecule can profoundly alter its physicochemical and biological properties.[1][2] In the context of benzylhydrazines, fluorination is primarily employed to enhance metabolic stability.[3] The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond, thereby prolonging the in vivo half-life of the drug.[3] Furthermore, fluorine's high electronegativity can modulate the electronic properties of the aromatic ring, influencing pKa, lipophilicity, and binding interactions with target proteins.[4][5]

Comparative Stability Analysis: A Data-Driven Approach

Impact of Fluorine Substitution on Metabolic Stability

The primary route of metabolism for many benzylhydrazines involves oxidation of the benzyl or hydrazine moiety. Fluorine substitution can significantly hinder these metabolic pathways.

Key Principles:

  • Blocking Metabolic Hotspots: Fluorine atoms can be strategically placed at positions susceptible to cytochrome P450 (CYP) mediated oxidation. By replacing a hydrogen atom with a fluorine atom at such a "metabolic hotspot," the metabolic process can be effectively blocked.

  • Altering Electronic Properties: The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, making it less prone to oxidative metabolism.[4]

Comparative Data Summary:

While specific half-life data for a comprehensive set of fluorinated benzylhydrazines is not available in a single study, we can infer stability trends from studies on analogous compounds. For instance, a study on substituted cathinones showed that 3-chloro substituted compounds had lower metabolic half-lives compared to their 4-chloro isomers, highlighting the importance of substituent position.[6] It is reasonable to hypothesize that a similar positional effect would be observed with fluorine substitution in benzylhydrazines.

Compound TypePredicted Relative Metabolic StabilityRationale
Benzylhydrazine (Unsubstituted)LowSusceptible to oxidation at multiple positions on the benzyl ring and hydrazine moiety.
MonofluorobenzylhydrazinesModerate to HighFluorine at a metabolic hotspot can significantly increase stability. The position of the fluorine atom is critical.
DifluorobenzylhydrazinesHighMultiple fluorine atoms provide greater protection against metabolism.
TrifluoromethylbenzylhydrazinesVery HighThe CF3 group is exceptionally stable to metabolic degradation and can sterically hinder metabolism of adjacent positions.

This table represents predicted trends based on established principles of medicinal chemistry and data from related compound classes. Experimental verification is crucial.

Influence of Fluorine Position on Stability

The position of the fluorine atom on the benzyl ring has a profound impact on the molecule's electronic properties and, consequently, its stability.

  • ortho-, meta-, and para- Isomers: The electronic influence of fluorine is a combination of a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

    • In the para-position , both effects are significant, leading to a substantial change in the electron distribution of the ring.

    • In the meta-position , the inductive effect dominates, leading to strong electron withdrawal.

    • In the ortho-position , both electronic and steric effects come into play, which can influence enzyme binding and reactivity.

It is generally observed that substitution at the para-position can lead to more predictable and often more stable compounds due to the balanced electronic effects. However, steric hindrance from an ortho-substituent can also effectively shield the molecule from enzymatic attack.

Experimental Protocols for Stability Assessment

To provide actionable guidance, this section details the step-by-step methodologies for two critical stability assays: the in vitro microsomal stability assay and forced degradation studies.

In Vitro Microsomal Stability Assay

This assay is a cornerstone of early drug discovery for predicting the hepatic clearance of a compound.[7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated benzylhydrazines in the presence of liver microsomes.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock mix Mix Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix prep_nadph Prepare NADPH Solution initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test fluorinated benzylhydrazine in DMSO.

    • Thaw pooled human liver microsomes (or other species as required) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[9]

    • Prepare a 10 mM solution of NADPH in 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.[9]

    • Initiate the metabolic reaction by adding the NADPH solution. The final volume should be 200 µL.[9]

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[9]

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.[8][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[11][12]

Objective: To investigate the degradation of fluorinated benzylhydrazines under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Workflow Diagram:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_compound Prepare Drug Solution (1 mg/mL) acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_compound->base oxidation Oxidation (e.g., 3% H₂O₂) prep_compound->oxidation thermal Thermal Stress (e.g., 60°C) prep_compound->thermal photo Photolytic Stress (ICH Q1B) prep_compound->photo neutralize Neutralize (if necessary) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating LC-MS/MS oxidation->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Products analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorinated benzylhydrazine at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.[13]

    • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH and incubate under similar conditions as acid hydrolysis.[13]

    • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature.[13]

    • Thermal Degradation: Store the solid drug substance and its solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • For acid and base hydrolysis, neutralize the samples before analysis.

    • Analyze all samples using a validated stability-indicating LC-MS/MS method. This method must be able to separate the parent drug from all significant degradation products.

  • Data Interpretation:

    • Quantify the amount of parent drug remaining and the amount of each degradation product formed.

    • Aim for 5-20% degradation of the parent drug to ensure that the degradation products are generated at detectable levels without being overly complex.[13]

    • Use the mass spectral data to elucidate the structures of the major degradation products and propose degradation pathways.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of experimental conditions is critical for obtaining meaningful and reliable stability data.

  • Microsomal Protein Concentration: A concentration of 0.5 mg/mL is typically used as it provides a good balance between metabolic activity and minimizing non-specific binding.[9]

  • Cofactor: NADPH is essential for the activity of most CYP enzymes, the primary drivers of phase I metabolism.[9]

  • Controls: Including "minus cofactor" and "heat-inactivated microsome" controls is crucial to ensure that the observed degradation is indeed due to enzymatic metabolism and not chemical instability in the assay buffer.

  • Stability-Indicating Method: The analytical method used for both assays must be proven to be "stability-indicating." This means it can accurately measure the decrease in the active ingredient's concentration due to degradation, and it can separate the active ingredient from its degradation products. This is a self-validating aspect of the forced degradation study; the study itself generates the samples needed to prove the method's suitability.

Conclusion and Future Perspectives

The strategic fluorination of benzylhydrazines is a powerful approach to enhance their metabolic stability and overall drug-like properties. This guide has provided a framework for understanding and comparing the stability of different fluorinated analogues, underpinned by established medicinal chemistry principles and detailed experimental protocols. While direct comparative data remains an area for future research, the methodologies and insights presented here offer a robust foundation for researchers in drug discovery and development to make informed decisions in their quest for safer and more effective medicines. The continued development of sensitive analytical techniques and in silico predictive models will further refine our ability to predict and optimize the stability of these important pharmaceutical building blocks.

References

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023). Frontiers in Chemistry. [Link]

  • Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid. DergiPark. [Link]

  • Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC. [Link]

  • MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. National Institutes of Health. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. ResearchGate. [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. National Institutes of Health. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative. ResearchGate. [Link]

  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. [Link]

  • RCM-Mediated Synthesis of Fluorinated Cyclic Hydrazines. Radboud Repository. [Link]

  • (2-Fluorobenzyl)hydrazine. PubChem. [Link]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PMC. [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed. [Link]

  • In vitro microsomal metabolism of hydrazine. PubMed. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Publications. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p -tolualdehyde. ResearchGate. [Link]

  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. LinkedIn. [Link]

  • Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties. RSC Publishing. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's. [Link]

  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. RSC Publishing. [Link]

  • Microsomal Stability Assay. Creative Bioarray. [Link]

  • Synthesis of Benzyl Hydrazine Derivatives via Amination of Benzylic C (sp3)–H Bonds with Dialkyl Azodicarboxylates. ResearchGate. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Metabolic and chemical studies on N-(4-chlorobenzyl)-N'-benzoylhydrazine. PubMed. [Link]

  • Efficient photocatalytic synthesis of benzylhydrazine. RSC Publishing. [Link]

  • Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. RSC Publishing. [Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link]

  • Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC. [Link]

  • Novel fluorine-containing chiral hydrazide-hydrazones: Design, synthesis, structural elucidation, antioxidant and anticholinesterase activity, and in silico studies. PubMed. [Link]

  • Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS. National Institutes of Health. [Link]

  • Investigation of Bemethyl Biotransformation Pathways by Combination of LC–MS/HRMS and In Silico Methods. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

Sources

Benchmarking the Efficacy of (3,5-Difluorobenzyl)hydrazine: A Comparative Guide for SSAO/VAP-1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

(3,5-Difluorobenzyl)hydrazine (CAS: 1864073-05-1) represents a specialized class of mechanism-based ("suicide") inhibitors targeting Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). Unlike reversible inhibitors, hydrazine derivatives covalently modify the 2,4,5-trihydroxyphenylalanine quinone (TPQ) cofactor within the enzyme's active site.

The specific inclusion of the 3,5-difluoro motif on the benzyl ring is a medicinal chemistry strategy designed to:

  • Enhance Lipophilicity : Improving cell permeability for intracellular SSAO targeting.

  • Block Metabolic Hotspots : Fluorine substitution at the 3,5-positions prevents rapid oxidative metabolism common to the benzyl ring, extending the compound's half-life in in vivo or lysate-based assays.

  • Refine Selectivity : Differentiating the molecule from non-selective Monoamine Oxidase (MAO) inhibitors by exploiting the subtle steric constraints of the VAP-1 active site channel.

This guide outlines the critical benchmarking workflows required to validate this compound's efficacy, selectivity, and functional impact compared to industry standards like Semicarbazide (the classic reference) and PXS-4728 (a clinical-stage benchmark).

Mechanistic Pathway: Reductive Inactivation

The following diagram illustrates the irreversible inhibition mechanism. The hydrazine moiety attacks the C5 carbonyl of the TPQ cofactor, forming a stable adduct that renders the enzyme catalytically inert.

SSAO_Inhibition_Mechanism Compound This compound (Inhibitor) Complex Enzyme-Inhibitor Complex (Reversible) Compound->Complex SSAO_Active SSAO/VAP-1 (Active TPQ Cofactor) SSAO_Active->Complex + Inhibitor Adduct Covalent Hydrazone Adduct (Irreversibly Inhibited) Complex->Adduct Nucleophilic Attack on TPQ C5

Figure 1: Mechanism of Action. The hydrazine group functions as a nucleophile, permanently disabling the TPQ cofactor essential for amine oxidation.

Comparative Benchmarking: The "Gold Standard" Alternatives

To objectively assess this compound, it must be screened alongside established controls.

Comparator CompoundRole in AssayMechanismExpected IC₅₀ (SSAO)Selectivity (SSAO vs MAO)
This compound Test Article Irreversible (Suicide)< 50 nM (Predicted)High
Semicarbazide Positive ControlIrreversible~10 - 100 µMHigh (Defines the class)
Pargyline Negative ControlMAO-B Selective> 1 mM (Inactive)Low (MAO specific)
LJP-1207 / PXS-4728 Clinical BenchmarkIrreversible< 10 nMVery High

Protocol 1: Fluorometric Amine Oxidase Activity Assay

This is the primary assay for determining potency (IC₅₀). We utilize the Amplex Red / Horseradish Peroxidase (HRP) coupled system.[1] SSAO deaminates a substrate (Benzylamine) to produce H₂O₂, which reacts with Amplex Red to generate highly fluorescent Resorufin.

Reagents & Setup
  • Buffer : 0.1 M Sodium Phosphate, pH 7.4.

  • Substrate : Benzylamine (Specific for SSAO; MAO prefers Tyramine).

  • Detection : Amplex Red (50 µM) + HRP (1 U/mL).

  • Enzyme Source : Recombinant human VAP-1 or rat lung microsomes (rich in SSAO).

Step-by-Step Methodology
  • Preparation : Dissolve this compound in DMSO to 10 mM stock. Prepare serial dilutions (e.g., 1 nM to 10 µM) in reaction buffer.

  • Pre-Incubation (Critical Step) :

    • Add 50 µL of Enzyme source to 96-well black plates.

    • Add 10 µL of Inhibitor dilution.

    • Incubate for 30 minutes at 37°C . Note: Because hydrazines are mechanism-based inhibitors, potency is time-dependent. Skipping this step will underestimate potency.

  • Reaction Initiation :

    • Add 40 µL of Master Mix (Benzylamine + Amplex Red + HRP).

  • Measurement :

    • Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 45 minutes.

    • Calculate the slope (RFU/min) of the linear phase.

Data Analysis

Calculate % Inhibition relative to DMSO control. Fit data to a non-linear regression (log(inhibitor) vs. response) to derive the IC₅₀.

Protocol 2: Selectivity Profiling (The "Off-Target" Screen)

A critical requirement for any benzylhydrazine is proving it does not inhibit Monoamine Oxidase A (MAO-A) or B (MAO-B), which share structural homology.

Workflow Diagram

Selectivity_Workflow cluster_0 Parallel Screening Tracks Track1 Track A: SSAO Target Substrate: Benzylamine Enzyme: rhVAP-1 Readout Fluorescence Detection (Amplex Red System) Track1->Readout Track2 Track B: MAO-A Target Substrate: Tyramine/Serotonin Enzyme: rhMAO-A Track2->Readout Track3 Track C: MAO-B Target Substrate: Benzylamine/Phenylethylamine Enzyme: rhMAO-B Track3->Readout Sample Test Compound: This compound Sample->Track1 Sample->Track2 Sample->Track3 Decision Selectivity Ratio Calculation IC50(MAO) / IC50(SSAO) Readout->Decision

Figure 2: Selectivity Profiling Workflow. Parallel assays ensure the compound specifically targets VAP-1 without cross-reacting with MAO isoforms.

Acceptance Criteria:

  • SSAO IC₅₀ : < 100 nM

  • MAO-A/B IC₅₀ : > 10 µM

  • Selectivity Index : > 100-fold preference for SSAO.

Protocol 3: Functional VAP-1 Adhesion Assay

Since VAP-1 is an adhesion molecule facilitating leukocyte extravasation, enzymatic inhibition should correlate with reduced immune cell binding.

  • Cell Culture : Culture HUVEC (Human Umbilical Vein Endothelial Cells) or CHO cells stably expressing human VAP-1.

  • Treatment : Pre-treat endothelial monolayer with this compound (1 µM) for 1 hour.

  • Adhesion Challenge : Add fluorescently labeled lymphocytes (e.g., Calcein-AM labeled PBMCs).

  • Shear Stress : Rotate plate or use a flow chamber to simulate blood flow (1-2 dynes/cm²).

  • Quantification : Wash unbound cells. Measure remaining fluorescence.

    • Expected Result: Significant reduction in lymphocyte adhesion compared to Vehicle control, confirming the compound blocks the adhesive function of VAP-1 (which is dependent on its enzymatic activity).

Troubleshooting & Expert Tips

  • Autofluorescence : Hydrazines can sometimes oxidize spontaneously. Always run a "No Enzyme" control to ensure the compound itself isn't generating a signal with Amplex Red.

  • Pre-incubation Time : If IC₅₀ values seem weak (e.g., >1 µM), increase pre-incubation time to 60 minutes. Suicide inhibitors require time to form the covalent bond.

  • Substrate Competition : Ensure Benzylamine concentration is near its Km (~10-30 µM). Excess substrate can compete with the inhibitor during the initial binding phase, masking potency.

References

  • SSAO/VAP-1 Enzymology : Jalkanen, S., & Salmi, M. (2001). "Cell surface monoamine oxidases: enzymes in search of a function." The EMBO Journal. Link

  • Hydrazine Inhibition Mechanism : O'Sullivan, J., et al. (2004). "Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do." Neurotoxicology. Link

  • Amplex Red Assay Protocol : Holt, A., & Palcic, M. (2006). "A peroxidase-coupled continuous absorbance assay for monoamine oxidases." Nature Protocols. Link

  • VAP-1 Inhibitors in Inflammation : Foot, J. S., et al. (2013). "The discovery of PXS-4728A, a potent and selective inhibitor of SSAO/VAP-1." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

(3,5-Difluorobenzyl)hydrazine: Proper Disposal & Deactivation Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directives

(3,5-Difluorobenzyl)hydrazine is a high-energy reducing agent and a potent alkylating hazard.[1] Unlike standard organic waste, hydrazine derivatives possess a unique risk profile: they are potentially carcinogenic, acutely toxic, and capable of evolving nitrogen gas rapidly upon contact with oxidizers, leading to pressure bursts in closed vessels.[1]

The Golden Rule of Hydrazine Disposal:

Never add bulk hydrazine waste to a general organic solvent waste drum. The risk of reaction with peroxides, ketones, or other oxidizers in a communal waste stream is unacceptable. Segregation is mandatory.

Critical Hazard Profile
PropertyHazard Description
Reactivity Strong Reducing Agent.[1] Reacts violently with oxidizers (peroxides, nitric acid).
Toxicity Acute Toxicity (Oral/Dermal/Inhalation). Suspected Carcinogen (Category 1B).[1][2]
Corrosivity Causes severe skin burns and eye damage (Skin Corr.[1][3] 1B).
Stability May decompose if heated.[1] Free base absorbs

from air.

Disposal Decision Matrix

Do not treat all waste identically. Use this logic flow to determine the correct disposal route.

DisposalWorkflow Start Start: Waste Identification State What is the physical state? Start->State BulkSolid Bulk Solid / Pure Reagent State->BulkSolid > 5g or Expired Bottle ReactionMix Reaction Mixture / Solvent Waste State->ReactionMix Dilute in Solvent Spill Spill / Trace Residue (Glassware) State->Spill < 5g or Surface Contamination LabPack Protocol A: Lab Pack (Segregated Incineration) BulkSolid->LabPack Do NOT Neutralize SegregatedLiquid Protocol B: Segregated Liquid Waste (No Oxidizers) ReactionMix->SegregatedLiquid Label: 'Hydrazine Waste' Deactivation Protocol C: Chemical Deactivation (Bleach Oxidation) Spill->Deactivation Immediate Cleanup

Figure 1: Decision matrix for selecting the appropriate disposal pathway based on waste quantity and state.[1]

Detailed Disposal Protocols

Protocol A: Bulk Waste (Lab Packing)

Applicability: Expired reagent bottles, pure solids, or concentrated stock solutions (>50 mL). Scientific Rationale: Bulk chemical neutralization of hydrazines is highly exothermic and evolves significant gas (


). In-lab treatment of bulk quantities creates an unnecessary risk of thermal runaway.
  • Container: Keep the substance in its original container if possible. If not, transfer to a chemically compatible HDPE or glass container.

  • Labeling: Apply a hazardous waste label explicitly stating:

    • This compound[1]

    • DANGER: Reducing Agent / Toxic / Carcinogen

  • Segregation: Place the container in a secondary containment bin separate from oxidizers and acids.

  • Disposal: Request a "Lab Pack" pickup from your hazardous waste contractor. This ensures the material is incinerated directly without commingling.

Protocol B: Reaction Mixtures (Segregated Liquid Waste)

Applicability: Mother liquors, filtrates, or reaction solvents containing the hydrazine derivative.

  • Segregation: Dedicate a specific waste bottle (Amber Glass recommended) for "Hydrazine/Basic Organic Waste."

  • Compatibility Check: Ensure the solvent stream does not contain:

    • Acetone or Ketones (Forms hydrazones, altering chemical properties).

    • Peroxides or Peroxide-forming solvents (Explosion hazard).

    • Halogenated solvents (unless approved by EHS; hydrazines can react with some alkyl halides).

  • pH Adjustment: Ensure the waste stream is alkaline (pH > 8). Hydrazines are more stable in basic solution; acidic conditions can lead to precipitation of salts or unpredictable decomposition.

Protocol C: Chemical Deactivation (Spills & Glassware)

Applicability: Cleaning spatulas, flasks, and neutralizing small spills (< 5g). Mechanism: Oxidation of the hydrazine functionality to nitrogen gas and the corresponding alcohol/halide using Sodium Hypochlorite (Bleach).


[1]
Step-by-Step Deactivation Procedure

PPE Required: Butyl rubber gloves (Latex is permeable to hydrazines), chemical splash goggles, lab coat, face shield (for larger volumes).[1]

  • Preparation:

    • Prepare a 5% Sodium Hypochlorite solution (standard household bleach is acceptable).

    • Prepare an ice bath. The oxidation reaction is exothermic .

  • Dilution:

    • If the waste is solid, dissolve it in a minimal amount of water or dilute acetic acid (if necessary to solubilize).

    • If the waste is a spill, absorb with inert material (vermiculite) first, then treat the solid in a beaker.

  • Neutralization:

    • Place the hydrazine solution/residue in the ice bath.

    • Slowly add the bleach solution dropwise with stirring.

    • Observation: You will see bubbling (Nitrogen gas evolution).

    • Continue adding bleach until the bubbling ceases and a starch-iodide paper turns blue (indicating excess oxidant).

  • Finalization:

    • Allow the mixture to stand for 30 minutes.

    • Neutralize the excess bleach with Sodium Thiosulfate.

    • Adjust pH to neutral (pH 7).

    • Disposal: The deactivated mixture now contains fluorinated organic residues (3,5-difluorobenzyl alcohol/chloride). Do not pour down the drain. Collect as "Deactivated Halogenated Organic Waste."

Scientific Mechanism of Action (Deactivation)

Understanding the chemistry prevents accidents. The deactivation relies on the oxidative cleavage of the N-N bond.

DeactivationMechanism Hydrazine This compound (Reducing Agent) Intermediate Diazo Intermediate (Unstable) Hydrazine->Intermediate Oxidation (-2e) Bleach Sodium Hypochlorite (Oxidizer) Bleach->Intermediate Products N2 Gas + 3,5-Difluorobenzyl alcohol Intermediate->Products N2 Elimination

Figure 2: Reaction pathway for the oxidative deactivation of hydrazine derivatives.[1] Note that the fluorinated benzyl group remains intact, necessitating collection as halogenated waste.[1]

Documentation & Compliance

Every disposal event must be a self-validating system.

  • Waste Tags: Must list "this compound" specifically. Do not use generic terms like "Organic Waste."

  • RCRA Classification (USA):

    • While this specific derivative may not have a dedicated P-list or U-list number, it defaults to Characteristic Waste due to reactivity (D003) and toxicity.

    • Parent Hydrazine is U133 . Treat derivatives with equal caution.

  • Spill Log: Record any spill > 100mg in the laboratory safety log, noting the deactivation method used.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). List of Hazardous Waste Codes (RCRA).[Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Chemical Waste Management Guide: Hydrazine and its Derivatives.[Link][1]

Sources

Navigating the Synthesis and Handling of (3,5-Difluorobenzyl)hydrazine: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3,5-Difluorobenzyl)hydrazine and its derivatives are valuable reagents in medicinal chemistry and drug development. However, their structural similarity to hydrazine, a known hazardous substance, necessitates a robust and informed approach to their handling and disposal. This guide provides a detailed operational plan, grounded in established safety protocols, to ensure the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: Understanding the Risks

Given these potential hazards, it is imperative to treat this compound with extreme caution, adopting the safety protocols established for hydrazine and its derivatives.

Engineering Controls: The First Line of Defense

The primary strategy for mitigating exposure to hazardous chemicals is the implementation of robust engineering controls. All work with this compound must be conducted within a certified chemical fume hood to minimize the inhalation of vapors or dusts.[4][5] The fume hood should have adequate airflow, and its performance should be regularly monitored. For particularly sensitive operations or when handling larger quantities, a closed system or glove box is recommended.[6][7] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is critical when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face ANSI Z87.1-compliant safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[4]
Hands Compatible chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene)Prevents skin absorption, which is a significant route of exposure for hydrazines.[4][9] Gloves should be inspected before each use and removed using the proper technique to avoid contaminating the skin.[6]
Body Flame-resistant lab coat and a chemical-resistant apronProvides a barrier against spills and splashes.[4]
Respiratory A NIOSH-approved respirator with appropriate cartridgesRequired when engineering controls are not sufficient to maintain exposure below occupational limits. Cartridge respirators are not suitable for hydrazine; a self-contained breathing apparatus may be necessary in certain situations.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow provides a procedural guide for the safe handling of this compound, from preparation to immediate post-handling procedures.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and SOPs Gather Assemble all necessary PPE and equipment Prep->Gather Inspect Inspect fume hood and emergency equipment Gather->Inspect Work Work within a certified chemical fume hood Inspect->Work Dispense Carefully dispense the required amount Work->Dispense Seal Keep containers tightly sealed when not in use Dispense->Seal Decontaminate Decontaminate work surfaces and equipment Seal->Decontaminate Dispose Dispose of waste in a designated, labeled container Decontaminate->Dispose Remove Remove and properly dispose of PPE Dispose->Remove Wash Wash hands and arms thoroughly Remove->Wash

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Step-by-Step Protocol:

  • Pre-Handling Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs).

    • Assemble all necessary PPE and ensure it is in good condition.[6]

    • Verify that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed.[6][8]

  • Handling in the Fume Hood:

    • Conduct all manipulations of this compound within the fume hood to minimize inhalation exposure.[5]

    • When transferring the chemical, do so carefully to avoid splashes and the generation of dust.

    • Keep all containers of this compound tightly closed when not in use.[8][10]

  • Post-Handling Procedures:

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coat.[6]

    • Dispose of contaminated PPE and other waste in a clearly labeled, sealed container designated for hazardous waste.[9]

    • Thoroughly wash hands and any exposed skin with soap and water.[5][6]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water. Seek medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

  • Spill: Evacuate the area and eliminate all ignition sources. For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9] Do not use combustible materials like sawdust.[11] For larger spills, contact your institution's environmental health and safety department immediately.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[9]

  • Collect all waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly instructed to do so by your institution's disposal guidelines.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7] Consult with your environmental health and safety department for specific institutional procedures.

Occupational Exposure Limits

While specific occupational exposure limits (OELs) for this compound have not been established, the limits for hydrazine provide a conservative and necessary benchmark for ensuring a safe working environment.

OrganizationTWA (8-hour)STEL (15-minute)CeilingNotes
OSHA 1 ppm--Permissible Exposure Limit (PEL)[9][12]
NIOSH 0.03 ppm (2-hour)--Recommended Exposure Limit (REL)[9][12]
ACGIH 0.01 ppm--Threshold Limit Value (TLV)[9]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling Limit

It is crucial to maintain workplace exposures well below these established limits. Regular air monitoring may be necessary to ensure compliance, especially when working with larger quantities or in open systems.[7]

References

  • Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. (n.d.).
  • Safety Data Sheet - (2-bromo-4,5-difluorophenyl)hydrazine hydrochloride. (n.d.). Enamine.
  • Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Hydrazine. (1999, December). U.S. Environmental Protection Agency.
  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
  • HYDRAZINE. (1993). International Chemical Safety Cards.
  • Hydrazine - Incident management. (2025, February 19). GOV.UK.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
  • Safety Data Sheet - (2-Fluorobenzyl)hydrazine hydrochloride. (2021, October 19). Synquest Labs.
  • SAFETY DATA SHEET - 2,5-Difluorophenylhydrazine. (2009, May 19). Fisher Scientific.
  • HYDRAZINE. (n.d.). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - Benzylhydrazine dihydrochloride. (2024, March 26). Fisher Scientific.
  • Benzhydrazide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET. (2025, November 11). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. (n.d.).
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.

Sources

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